Product packaging for Phenazostatin C(Cat. No.:)

Phenazostatin C

Cat. No.: B1249925
M. Wt: 502.5 g/mol
InChI Key: LYBOZFUZRYGWHU-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22N4O4 B1249925 Phenazostatin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H22N4O4

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate

InChI

InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3

InChI Key

LYBOZFUZRYGWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC

Synonyms

phenazostatin C

Origin of Product

United States

Foundational & Exploratory

The Unveiling of Phenazostatin C Biosynthesis: A Technical Deep Dive into the Molecular Machinery of Marine Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive examination of the biosynthetic pathway of phenazostatin C, a diphenazine natural product with neuroprotective properties, is detailed in this technical guide. Geared towards researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic steps and genetic architecture responsible for the synthesis of this complex molecule in marine actinomycetes. While the complete biosynthetic gene cluster for this compound remains to be definitively identified, this guide synthesizes current knowledge on phenazine biosynthesis to propose a putative pathway and outlines the experimental approaches necessary for its full characterization.

Introduction to this compound and its Biological Significance

Phenazostatins are a family of phenazine compounds isolated from marine actinomycetes, notably from species of Streptomyces and Pseudonocardia.[1] this compound, a dimeric phenazine, has garnered significant interest due to its demonstrated neuroprotective activities.[2][3] Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The Core Phenazine Biosynthetic Pathway: A Foundation for Complexity

The biosynthesis of all phenazines, including the monomeric precursors to this compound, originates from the shikimic acid pathway. The universally conserved core phenazine biosynthetic pathway converts chorismic acid into phenazine-1-carboxylic acid (PCA). This process is orchestrated by a suite of enzymes encoded within a phz or a similar gene cluster.

The key enzymatic steps in the formation of the phenazine core are as follows:

  • PhzE: Catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).

  • PhzD: Isomerizes ADIC to 2-amino-4,5-dihydro-5-hydroxyanthranilic acid (DHHA).

  • PhzF: An isomerase that converts DHHA to a reactive enamine/iminoketone intermediate.

  • PhzB: A condensing enzyme that facilitates the dimerization of two molecules of the PhzF product to form a tricyclic phenazine precursor.

  • PhzG: A flavin-dependent oxidase that catalyzes the final aromatization step to yield phenazine-1-carboxylic acid (PCA).

This core pathway serves as the foundational assembly line upon which the structural diversity of phenazines is built.

Proposed Biosynthesis of this compound: Dimerization and Tailoring

The hallmark of this compound is its dimeric nature, suggesting a crucial enzymatic step that couples two phenazine monomers. While the specific enzyme responsible for this dimerization in this compound biosynthesis has not been identified, it is hypothesized to be a laccase-like or a similar oxidative enzyme that facilitates the carbon-carbon bond formation between two phenazine units.

The proposed biosynthetic pathway for this compound can be broken down into the following key stages:

  • Formation of the Phenazine Monomer: Synthesis of a phenazine-1-carboxylic acid (PCA) or a closely related derivative via the core phenazine biosynthetic pathway.

  • Monomer Modification (Putative): Potential enzymatic modifications of the PCA monomer, such as hydroxylation or other tailoring reactions, to prepare it for dimerization.

  • Dimerization: An oxidative coupling of two phenazine monomers to form the diphenazine scaffold. This is a critical and yet uncharacterized step.

  • Post-Dimerization Tailoring: Further enzymatic modifications to the diphenazine core, including the attachment of the specific side chains that characterize this compound.

Below is a graphical representation of the proposed logical flow for this compound biosynthesis.

This compound Biosynthesis Logical Flow Logical Flow of this compound Biosynthesis cluster_core Core Phenazine Biosynthesis cluster_dimerization_tailoring Dimerization and Tailoring Chorismic Acid Chorismic Acid PhzE PhzE Chorismic Acid->PhzE ADIC ADIC PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA DHHA PhzD->DHHA PhzF PhzF DHHA->PhzF Intermediate Intermediate PhzF->Intermediate PhzB PhzB Intermediate->PhzB x2 Tricyclic Precursor Tricyclic Precursor PhzB->Tricyclic Precursor PhzG PhzG Tricyclic Precursor->PhzG Phenazine Monomer (e.g., PCA) Phenazine Monomer (e.g., PCA) PhzG->Phenazine Monomer (e.g., PCA) Putative Dimerase Putative Dimerase Phenazine Monomer (e.g., PCA)->Putative Dimerase x2 Diphenazine Core Diphenazine Core Putative Dimerase->Diphenazine Core Tailoring Enzymes Tailoring Enzymes Diphenazine Core->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Proposed logical flow of this compound biosynthesis.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

To fully characterize the biosynthetic pathway of this compound, a combination of genetic and biochemical approaches is necessary. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production in the producing marine actinomycete.

Methodology: Genome Mining

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the this compound-producing Streptomyces or Pseudonocardia strain using established protocols for actinomycetes.

  • Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.[3][4][5][6][7]

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to identify putative secondary metabolite biosynthetic gene clusters (BGCs).[8]

  • Candidate Gene Cluster Identification: Screen the identified BGCs for the presence of core phenazine biosynthesis genes (phzE, phzD, phzF, phzB, phzG) and genes encoding putative dimerization and tailoring enzymes (e.g., laccases, oxidoreductases, methyltransferases, acyltransferases).

Functional Characterization of the Biosynthetic Gene Cluster

Objective: To confirm the role of the candidate gene cluster in this compound biosynthesis.

Methodology: Gene Knockout and Heterologous Expression

  • Gene Knockout:

    • Design a gene disruption cassette to replace a key gene within the putative this compound BGC (e.g., a core phz gene or the putative dimerase gene).

    • Introduce the disruption cassette into the producing strain via intergeneric conjugation from E. coli.[1]

    • Select for double-crossover homologous recombination events to generate the gene knockout mutant.

    • Analyze the metabolite profile of the mutant strain by HPLC-MS and compare it to the wild-type strain. A loss of this compound production in the mutant would confirm the involvement of the targeted gene and the cluster.

  • Heterologous Expression:

    • Clone the entire putative this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

    • Introduce the vector into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[8][9][10][11][12]

    • Cultivate the heterologous host under appropriate conditions and analyze the culture extract for the production of this compound using HPLC-MS. Successful production in the heterologous host would definitively link the gene cluster to this compound biosynthesis.

The following diagram illustrates a general workflow for the functional characterization of a biosynthetic gene cluster.

BGC Functional Characterization Workflow Workflow for BGC Functional Characterization Identify Putative BGC Identify Putative BGC Gene Knockout in Native Producer Gene Knockout in Native Producer Identify Putative BGC->Gene Knockout in Native Producer Heterologous Expression in Model Host Heterologous Expression in Model Host Identify Putative BGC->Heterologous Expression in Model Host Analyze Metabolite Profile (HPLC-MS) Analyze Metabolite Profile (HPLC-MS) Gene Knockout in Native Producer->Analyze Metabolite Profile (HPLC-MS) Heterologous Expression in Model Host->Analyze Metabolite Profile (HPLC-MS) Loss of Production Loss of Production Analyze Metabolite Profile (HPLC-MS)->Loss of Production Production in Heterologous Host Production in Heterologous Host Analyze Metabolite Profile (HPLC-MS)->Production in Heterologous Host Confirm BGC Function Confirm BGC Function Loss of Production->Confirm BGC Function Production in Heterologous Host->Confirm BGC Function

Caption: General workflow for BGC functional characterization.

Quantitative Analysis of this compound Production

A summary of hypothetical quantitative data that could be obtained from fermentation experiments is presented below. These values are for illustrative purposes and would need to be determined experimentally.

Strain/ConditionThis compound Titer (mg/L)Biomass (g/L)Productivity (mg/L/day)
Wild-Type Producer5.28.50.74
Optimized Medium15.810.22.26
Heterologous Host2.112.10.30
Heterologous Host (Promoter Engineered)8.911.81.27

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of marine actinomycetes. While the core pathway for phenazine synthesis provides a solid foundation, the key to unlocking the full potential of this compound lies in the identification and characterization of the enzymes responsible for its unique dimerization and tailoring. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the complete biosynthetic pathway. Future work should focus on the heterologous expression of the identified gene cluster and the in vitro characterization of the individual enzymes to fully understand the catalytic mechanisms at play. This knowledge will be instrumental in the development of engineered strains for the sustainable and high-titer production of this compound and novel, structurally diverse analogs with enhanced therapeutic properties.

References

Phenazostatin C and its Analogues: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin C, a diphenazine natural product isolated from Streptomyces sp., has emerged as a molecule of interest within the field of neuroprotection. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues. The document details its neuroprotective effects against glutamate-induced excitotoxicity, its antioxidant properties through free radical scavenging and inhibition of lipid peroxidation, and contextualizes its activity with data from related phenazine compounds. This guide also presents detailed experimental protocols for key biological assays and visualizes the proposed mechanisms and workflows to facilitate further research and development in this area. While quantitative biological data for this compound remains limited in publicly available literature, this guide compiles the existing information to serve as a foundational resource for the scientific community.

Introduction

Phenazostatins are a class of phenazine-containing compounds produced by Streptomyces species. This compound, first described in 1999, is a notable member of this family, recognized for its significant neuronal cell protecting activity[1]. The core chemical structure of phenazines, consisting of a dibenzopyrazine nucleus, is a common feature in many biologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural attributes of this compound contribute to its distinct biological profile, particularly its ability to counteract neurotoxic insults. This guide will delve into the specifics of its biological activities and those of its analogues, providing a technical resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Biological Activity of this compound and Analogues

Neuroprotective Activity

Phenazostatins have been shown to inhibit glutamate-induced toxicity in the N18-RE-105 neuronal cell line. Glutamate excitotoxicity is a key mechanism of neuronal damage in various neurodegenerative diseases. Phenazostatins A and B demonstrated potent inhibition of this process, with EC50 values of 0.34 µM and 0.33 µM, respectively[2]. This suggests that this compound likely acts through a similar mechanism to protect neurons.

Antioxidant Activity

The neuroprotective effects of this compound are closely linked to its antioxidant capabilities. It has been reported to possess free radical scavenging activity and the ability to inhibit lipid peroxidation in rat liver microsomes[1]. These activities are crucial in mitigating the oxidative stress that contributes to neuronal cell death in excitotoxicity.

Other Biological Activities of Related Phenazines

While specific data for this compound is limited, studies on other phenazine compounds highlight the broad therapeutic potential of this structural class. For instance, Phenazostatin J exhibits significant anti-neuroinflammatory activity with an IC50 value of 0.30 µM and potent cytotoxicity against the NUGC-3 stomach cancer cell line with an IC50 value of 7.7 nM. Other synthetic phenazine analogues have shown a range of biological effects, including antimicrobial and anticancer activities.

Quantitative Biological Data

The following table summarizes the available quantitative data for Phenazostatin analogues. It is important to note the absence of specific IC50 or EC50 values for this compound in the reviewed literature.

CompoundBiological ActivityAssay SystemQuantitative DataReference
Phenazostatin A Inhibition of Glutamate ToxicityN18-RE-105 cellsEC50: 0.34 µM[2]
Phenazostatin B Inhibition of Glutamate ToxicityN18-RE-105 cellsEC50: 0.33 µM[2]
Phenazostatin J Anti-neuroinflammatoryLPS-induced BV-2 microgliaIC50: 0.30 µM
Phenazostatin J CytotoxicityNUGC-3 (stomach cancer) cellsIC50: 7.7 nM

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Proposed Neuroprotective Mechanism of this compound

neuroprotection_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate Cystine_Uptake Cystine Uptake (System Xc-) Glutamate->Cystine_Uptake Inhibits GSH_Depletion GSH Depletion Cystine_Uptake->GSH_Depletion Leads to ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Causes Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Induces Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Results in Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Contributes to Phenazostatin_C This compound Phenazostatin_C->ROS_Increase Scavenges Phenazostatin_C->Lipid_Peroxidation Inhibits

Caption: Proposed mechanism of this compound's neuroprotective activity.

General Workflow for Evaluating Biological Activity

experimental_workflow cluster_assays Biological Assays Compound This compound or Analogue Assay_Setup Assay Setup Compound->Assay_Setup Neuroprotection Neuroprotection Assay (e.g., Glutamate Toxicity) Assay_Setup->Neuroprotection Antioxidant Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) Assay_Setup->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay_Setup->Cytotoxicity Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Biological Activity Profile Data_Analysis->Results Neuroprotection->Data_Acquisition Antioxidant->Data_Acquisition Cytotoxicity->Data_Acquisition

Caption: A generalized workflow for the biological evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells

Objective: To assess the neuroprotective effect of a compound against glutamate-induced cell death.

Materials:

  • N18-RE-105 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate solution

  • Test compound (this compound or analogue)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed N18-RE-105 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing the test compound. Incubate for 1 hour.

  • Glutamate Challenge: Add glutamate solution to each well to a final concentration of 5 mM (or an empirically determined toxic concentration). Include control wells with cells and medium only, cells with glutamate only, and cells with the test compound only.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve and determine the EC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound (this compound or analogue)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution. For the control, use 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value from the dose-response curve.

Lipid Peroxidation Inhibition Assay using Rat Liver Microsomes

Objective: To assess the ability of a compound to inhibit lipid peroxidation.

Materials:

  • Rat liver microsomes

  • NADPH solution

  • FeSO4 solution

  • Ascorbic acid solution

  • Test compound (this compound or analogue)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Water bath

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes (1 mg/mL), FeSO4 (10 µM), and ascorbic acid (0.1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Peroxidation: Initiate lipid peroxidation by adding NADPH (0.5 mM).

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a solution of TCA and BHT.

  • TBARS Assay: Add TBA solution and heat the mixture in a boiling water bath for 15 minutes to develop the color.

  • Absorbance Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Calculate the percentage inhibition of lipid peroxidation compared to the control (without the test compound). Determine the IC50 value.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant neuroprotective potential. The available data strongly suggest that their mechanism of action involves the mitigation of glutamate-induced excitotoxicity and oxidative stress. However, to fully realize their therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Biological Profiling of this compound: A thorough investigation to determine the specific IC50 and EC50 values of this compound in a range of relevant biological assays is crucial.

  • Synthesis and Evaluation of Analogues: The design and synthesis of novel this compound analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be invaluable in guiding these efforts.

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound will provide a deeper understanding of its mechanism of action and could reveal novel pathways for therapeutic intervention in neurodegenerative diseases.

This technical guide provides a solid foundation for researchers interested in this compound and related compounds. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of this fascinating family of natural products.

References

The Neuroprotective Mechanism of Phenazostatin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin C, a diphenazine compound isolated from Streptomyces sp., has demonstrated notable neuroprotective properties. This technical guide delineates the current understanding of this compound's mechanism of action in neuronal cells. Evidence points towards a primary role in mitigating glutamate-induced excitotoxicity and subsequent oxidative stress, key pathological events in a range of neurodegenerative conditions. This document provides a comprehensive overview of its biological activity, hypothesized signaling pathways, and relevant experimental methodologies.

Introduction

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Excessive activation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of detrimental events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This compound has emerged as a promising neuroprotective agent, and understanding its mechanism of action is crucial for its potential therapeutic development.

Quantitative Data Summary

The neuroprotective efficacy of this compound and its analogs has been quantified in neuronal cell models. The available data is summarized in the table below.

CompoundBiological ActivityCell LineEC50 / IC50Reference
This compound Inhibition of glutamate toxicityN18-RE-1050.37 µM[1]
This compound Antioxidant activity (inhibition of lipid peroxidation)Rat liver microsomes-[1]
Phenazostatin AInhibition of glutamate toxicityN18-RE-1050.34 µM
Phenazostatin BInhibition of glutamate toxicityN18-RE-1050.33 µM

Hypothesized Mechanism of Action

Based on its demonstrated antioxidant and anti-excitotoxic properties, the mechanism of action of this compound in neuronal cells is likely centered on the attenuation of oxidative stress-induced apoptosis.

Inhibition of Glutamate-Induced Excitotoxicity and Oxidative Stress

Glutamate excitotoxicity is a primary driver of neuronal damage. This compound likely confers neuroprotection by directly or indirectly counteracting the downstream effects of excessive glutamate receptor stimulation. A key consequence of excitotoxicity is a surge in intracellular ROS, leading to lipid peroxidation and damage to cellular components. The known antioxidant activity of this compound, specifically its ability to inhibit lipid peroxidation, suggests a direct role in neutralizing these harmful ROS.[1]

Modulation of Apoptotic Signaling Pathways

The accumulation of ROS can activate downstream signaling cascades that lead to programmed cell death (apoptosis). While direct evidence for this compound's interaction with specific apoptotic proteins is not yet available, its ability to prevent glutamate-induced cell death suggests an intervention in these pathways. It is plausible that by reducing the oxidative load, this compound prevents the activation of pro-apoptotic proteins and preserves mitochondrial integrity. Other neuroprotective compounds derived from Streptomyces have been shown to modulate key signaling pathways such as the JNK and Nrf2 pathways, suggesting potential avenues for further investigation into this compound's more specific molecular targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for this compound's neuroprotective action and a typical experimental workflow for its evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Phenazostatin_C This compound Phenazostatin_C->ROS_Production Inhibits

Caption: Hypothesized neuroprotective mechanism of this compound.

G Start Start Cell_Culture Neuronal Cell Culture (e.g., N18-RE-105) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Induction Induction of Glutamate Excitotoxicity Treatment->Induction Assays Assessment of: - Cell Viability (MTT) - Oxidative Stress (ROS) - Apoptosis (Caspase) Induction->Assays Data_Analysis Data Analysis Assays->Data_Analysis End End Data_Analysis->End

References

Phenazostatin C: A Technical Guide to its Potential as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin C, a diphenazine compound isolated from Streptomyces sp., has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's neuroprotective and antioxidant properties. Due to the unavailability of the full primary literature, this document synthesizes information from abstracts and related studies to present putative experimental protocols and discusses potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other phenazine alkaloids in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Additionally, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a crucial role in neuronal demise.

This compound belongs to the phenazine class of heterocyclic compounds, many of which are produced by bacteria and are known for their diverse biological activities. Early research has identified this compound as a compound with neuronal cell protecting activity.[1] Related compounds, Phenazostatins A and B, have demonstrated the ability to inhibit glutamate-induced toxicity in neuronal cell lines and exhibit free-radical scavenging properties. This guide will delve into the available data and propose experimental frameworks for the further investigation of this compound as a potential neuroprotective agent.

Neuroprotective Activity

The primary evidence for the neuroprotective effects of the phenazostatin family comes from studies on glutamate-induced excitotoxicity.

Inhibition of Glutamate-Induced Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors can lead to a cascade of events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

While specific data for this compound is not publicly available, studies on the closely related Phenazostatins A and B have shown potent protective effects against glutamate-induced cell death in the N18-RE-105 neuroblastoma-retina hybrid cell line.

Table 1: Neuroprotective Activity of Phenazostatins A and B against Glutamate-Induced Toxicity

CompoundCell LineGlutamate ConcentrationEC50 (µM)
Phenazostatin AN18-RE-105Not Specified0.34
Phenazostatin BN18-RE-105Not Specified0.33

Data extracted from abstracts of primary literature. The precise experimental conditions, including glutamate concentration, were not specified in the available abstracts.

Experimental Protocol: Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells

The following is a reconstructed protocol based on standard methods for assessing neuroprotection against glutamate-induced excitotoxicity in the N18-RE-105 cell line.

  • Cell Culture:

    • Culture N18-RE-105 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to various concentrations in the cell culture medium.

    • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound and incubate for a predetermined period (e.g., 1-2 hours).

  • Induction of Glutamate Toxicity:

    • Prepare a stock solution of L-glutamic acid in sterile water or PBS.

    • Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM).

    • Include control wells with cells treated with vehicle only, glutamate only, and this compound only.

  • Assessment of Cell Viability (24 hours post-glutamate treatment):

    • Use a quantitative cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Data Analysis:

    • Plot cell viability against the concentration of this compound.

    • Determine the EC50 value, the concentration of the compound that provides 50% protection against glutamate-induced cell death, using non-linear regression analysis.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Toxicity Induction cluster_3 Analysis Culture Culture N18-RE-105 Cells Seed Seed cells in 96-well plate Culture->Seed Add_Compound Pre-incubate cells with this compound Seed->Add_Compound Prepare_Compound Prepare this compound dilutions Prepare_Compound->Add_Compound Add_Glutamate Add Glutamate to induce excitotoxicity Add_Compound->Add_Glutamate MTT_Assay Perform MTT assay for cell viability Add_Glutamate->MTT_Assay Measure_Absorbance Measure absorbance MTT_Assay->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50

Experimental workflow for the glutamate-induced cytotoxicity assay.

Antioxidant Activity

Phenazine compounds are known to possess redox properties, which can contribute to their biological activities, including antioxidant effects. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress.

Free Radical Scavenging Activity

While specific quantitative data for this compound's antioxidant activity is not available, the initial discovery of Phenazostatins A and B highlighted their free radical scavenging activity.

Table 2: Antioxidant Activity of Phenazostatins

CompoundAssayIC50 (µg/mL)
This compoundDPPH Radical ScavengingData not available
Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound dilutions to each well.

    • Add the DPPH solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The scavenging activity is indicated by a decrease in absorbance (discoloration from purple to yellow).

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging against the concentration of this compound.

    • Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Prepare_DPPH Prepare DPPH solution Mix Mix this compound and DPPH Prepare_DPPH->Mix Prepare_Compound Prepare this compound dilutions Prepare_Compound->Mix Incubate Incubate in the dark Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Measure_Absorbance->Calculate_Scavenging Calculate_IC50 Determine IC50 Calculate_Scavenging->Calculate_IC50

Experimental workflow for the DPPH free radical scavenging assay.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its neuroprotective effects have not been elucidated. However, based on the known activities of phenazine compounds and the general pathways of neuroprotection, a hypothetical signaling pathway can be proposed.

The dual action of inhibiting glutamate-induced excitotoxicity and scavenging free radicals suggests that this compound may act on multiple cellular targets.

  • Modulation of Glutamate Receptor Signaling: this compound might directly or indirectly modulate the activity of glutamate receptors, such as NMDA and AMPA receptors, thereby reducing the excessive influx of Ca2+ ions that triggers excitotoxic cascades.

  • Upregulation of Endogenous Antioxidant Defenses: Phenazine compounds have been shown to influence cellular redox homeostasis. This compound could potentially upregulate the expression of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2).

  • Inhibition of Pro-Apoptotic Pathways: By mitigating oxidative stress and calcium dysregulation, this compound may inhibit downstream pro-apoptotic signaling pathways. This could involve the suppression of caspase activation and the regulation of the Bcl-2 family of proteins to prevent mitochondrial-mediated apoptosis.

G cluster_0 cluster_1 cluster_2 Cellular Response Glutamate Excessive Glutamate Ca_Influx ↑ Ca2+ Influx Glutamate->Ca_Influx PhenazostatinC This compound ROS Reactive Oxygen Species (ROS) PhenazostatinC->ROS Scavenges PhenazostatinC->Ca_Influx Inhibits Apoptosis Apoptosis PhenazostatinC->Apoptosis Prevents Oxidative_Stress ↑ Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Hypothetical signaling pathway for the neuroprotective action of this compound.

Conclusion and Future Directions

This compound represents an intriguing lead compound for the development of novel neuroprotective therapeutics. The preliminary evidence, although sparse, points towards a dual mechanism of action involving the attenuation of glutamate-induced excitotoxicity and the scavenging of damaging free radicals.

To fully realize the potential of this compound, further research is imperative. Key future directions include:

  • Re-isolation and/or chemical synthesis of this compound to obtain sufficient quantities for comprehensive studies.

  • In-depth in vitro studies to confirm its neuroprotective effects in various neuronal cell models and to elucidate the specific signaling pathways involved.

  • Quantitative analysis of its antioxidant properties using a panel of assays.

  • In vivo studies in animal models of neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide, while based on limited available data, provides a roadmap for the scientific community to build upon the initial discovery of this compound and to explore its promise in the fight against neurodegeneration.

References

The Emerging Anti-Neuroinflammatory Potential of Phenazine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative diseases. The search for novel therapeutic agents capable of modulating neuroinflammatory pathways is of paramount importance. This technical whitepaper delves into the anti-neuroinflammatory properties of phenazine compounds, with a specific focus on the potential of Phenazostatin C and related molecules. While direct evidence for this compound's anti-neuroinflammatory action is nascent, its established neuroprotective effects, coupled with recent compelling findings for other phenazine derivatives, highlight a promising avenue for drug discovery. This document provides a comprehensive overview of the proposed mechanisms of action, relevant experimental protocols for investigation, and key signaling pathways implicated in the anti-neuroinflammatory effects of this compound class.

Introduction: this compound and the Phenazine Class

This compound is a diphenazine compound originally isolated from a Streptomyces species. Initial research highlighted its neuroprotective activity, primarily attributed to its antioxidant properties and ability to protect neuronal cells from lipid peroxidation.[1] While direct studies on its anti-neuroinflammatory effects are limited, the broader class of phenazine alkaloids, which are nitrogen-containing heterocyclic compounds produced by various bacteria, has recently garnered significant attention for its potent bioactivities, including anti-inflammatory capabilities.

Recent investigations into novel phenazine derivatives, such as subphenazines isolated from lichen-associated Streptomyces flavidovirens, have demonstrated significant anti-neuroinflammatory effects.[2] These findings provide a strong rationale for investigating the anti-neuroinflammatory potential of structurally related compounds like this compound. This guide will, therefore, use the available data on closely related phenazines as a framework for understanding the potential of this compound.

Quantitative Data on the Anti-Neuroinflammatory Effects of Phenazine Derivatives

CompoundTarget/AssayCell LineConcentration/DoseResultReference
Compound 3 (Subphenazine)IL-6 ReleaseLPS-induced BV2 microglia10 µMSignificant inhibition[2]
Compound 3 (Subphenazine)TNF-α ReleaseLPS-induced BV2 microglia10 µMSignificant inhibition[2]
Compound 3 (Subphenazine)PGE2 ReleaseLPS-induced BV2 microglia10 µMSignificant inhibition[2]
Compound 3 (Subphenazine)ROS GenerationLPS-stimulated zebrafishNot specifiedInhibition[2]

Key Signaling Pathways in Neuroinflammation: The Role of NF-κB and MAPK

Neuroinflammation is largely mediated by the activation of microglial cells, the resident immune cells of the central nervous system.[3] This activation triggers the production of pro-inflammatory mediators, which is regulated by complex intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[4][5]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][7] Recent evidence suggests that some phenazine derivatives exert their anti-neuroinflammatory effects by inhibiting the nuclear translocation of NF-κB.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB PhenazostatinC This compound (Proposed) PhenazostatinC->IKK Inhibition? PhenazostatinC->NFkB Inhibition of Translocation? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical regulator of inflammation.[5][8] These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets that control the expression of inflammatory mediators.[9] The activation of MAPK pathways often works in concert with NF-κB signaling to amplify the inflammatory response.[7] Suppression of MAPK activation is a key mechanism for many anti-inflammatory compounds.[10]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation PhenazostatinC This compound (Proposed) PhenazostatinC->ASK1 Inhibition? DNA DNA AP1->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays Culture Culture BV2 or Primary Microglia Compound Treat with this compound (Various Concentrations) Culture->Compound LPS Induce Inflammation (LPS) Compound->LPS Viability Cell Viability (MTT/CCK-8) LPS->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) LPS->NO_Assay ELISA Cytokine Measurement (ELISA) LPS->ELISA WesternBlot Protein Expression (Western Blot) LPS->WesternBlot IF NF-κB Translocation (Immunofluorescence) LPS->IF

References

The Cytotoxic Landscape of Phenazine Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide explores the cytotoxic effects of the broader class of phenazine derivatives on various cancer cell lines based on available scientific literature. At the time of this writing, specific public data on the cytotoxic effects of Phenazostatin C against cancer cell lines is limited. The information presented herein is based on studies of structurally related phenazine compounds and should be interpreted as a general overview of the potential of this chemical class in oncology research.

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, and their derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a technical overview of the cytotoxic effects of phenazine derivatives on cancer cell lines, summarizing key quantitative data, detailing common experimental methodologies, and illustrating the cellular signaling pathways implicated in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of various phenazine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following table summarizes the reported IC50 values for several phenazine derivatives.

Phenazine DerivativeCancer Cell LineAssayIC50 (µM)Reference
PhenazineHepG2 (Hepatocellular Carcinoma)BrdU (24h)11[1]
PhenazineHepG2 (Hepatocellular Carcinoma)BrdU (48h)7.8[1]
PhenazineT24 (Bladder Carcinoma)BrdU (24h)47[1]
PhenazineT24 (Bladder Carcinoma)BrdU (48h)17[1]
5-methyl phenazine-1-carboxylic acidA549 (Lung Carcinoma)Not Specified0.4887[2]
5-methyl phenazine-1-carboxylic acidMDA-MB-231 (Breast Cancer)Not Specified0.4586[2]
Diquinothiazine (DPT-2)A549 (Lung Carcinoma)MTT3.447[3]
Diquinothiazine (DPT-2)H1299 (Non-small cell lung carcinoma)MTT12.895[3]
10H-3,6-diazaphenothiazine (DPT-1)A549 (Lung Carcinoma)MTT1.526[3]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-60MTT1.0 - 10[4]
Phenazine Cation ([5]Cl2)A2780 (Ovarian Carcinoma)MTTNot Specified[6]
Phenazine Cation ([5]Cl2)A2780CIS (Cisplatin-resistant Ovarian Carcinoma)MTTNot Specified[6]
Phenazine Cation ([5]Cl2)T24 (Bladder Carcinoma)MTT18[6]
Phenazine Cation ([5]Cl2)MCF7 (Breast Carcinoma)MTT15[6]

Experimental Protocols

The assessment of the cytotoxic effects of phenazine derivatives involves a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HepG2, T24, A549, MDA-MB-231, MCF7) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenazine derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the phenazine derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Phenazine derivatives exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and other forms of cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which phenazine derivatives eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some phenazine derivatives have been shown to induce the mitochondrial apoptotic pathway, characterized by the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2[2].

G General Apoptosis Induction by Phenazine Derivatives phenazine Phenazine Derivatives bcl2 Bcl-2 (Anti-apoptotic) phenazine->bcl2 Inhibits caspase3 Caspase-3 (Executioner) phenazine->caspase3 Activates bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis Executes G Ferroptosis Induction by Phenazine Derivatives phenazine Phenazine Derivatives lysosome Lysosome phenazine->lysosome Targets iron Iron Sequestration lysosome->iron Site of ros Increased ROS iron->ros ferroptosis Ferroptosis ros->ferroptosis G Lysosome-Dependent Cell Death Pathway phenazine Cationic Phenazine Derivatives lysosome Lysosome Localization phenazine->lysosome lmp Lysosomal Membrane Permeabilization lysosome->lmp Irradiation cathepsins Cathepsin Release lmp->cathepsins necrosis Necrosis cathepsins->necrosis apoptosis Apoptosis cathepsins->apoptosis G General Experimental Workflow for Cytotoxicity Assessment culture Cell Culture & Plating treatment Compound Treatment culture->treatment incubation Incubation treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis analysis Data Analysis (IC50, etc.) viability->analysis apoptosis->analysis mechanism Mechanism of Action Studies analysis->mechanism

References

Phenazostatin C: A Technical Guide to its Prospective Role in Inhibiting Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data on the specific mechanisms of Phenazostatin C in inhibiting lipid peroxidation is limited in publicly accessible literature. This guide provides a comprehensive overview based on existing preliminary data, the known functions of related compounds, and established methodologies for assessing the inhibition of lipid peroxidation.

Introduction to this compound

This compound is a diphenazine compound isolated from Streptomyces sp.[1]. It has been identified as a novel molecule with neuroprotective activities[1]. As an antioxidant, this compound is implicated in cellular defense mechanisms against oxidative stress, a key factor in neurodegenerative diseases[2]. The established link between oxidative stress, lipid peroxidation, and neuronal damage underscores the therapeutic potential of this compound. Medical Subject Headings (MeSH) associated with the primary literature on this compound explicitly include "Lipid Peroxidation / drug effects," indicating that its role as an inhibitor of this process has been investigated[1].

The Core Mechanism: Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process, initiated by reactive oxygen species (ROS), leads to cellular damage and is implicated in a variety of pathological conditions. The process can be broadly categorized into three stages: initiation, propagation, and termination.

  • Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

  • Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring lipid molecule, generating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.

  • Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product. Antioxidants can also terminate this process by donating a hydrogen atom to the lipid peroxyl radical, thus neutralizing it.

LipidPeroxidation

Quantitative Data on Related Compounds

Compound/ExtractAssayIC50 / ActivityReference
Benzo[a]pyrano[2,3-c] phenazine derivativeDPPH radical scavenging14.26 ppm[3]
Streptomyces sp. G-18 extract (R2YE medium)ABTS radical scavengingIC50 = 61 ± 1.5 µg/mL[4]
Streptomyces sp. G-18 extract (R2YE medium)DPPH radical scavengingIC50 = 240 ± 7.0 µg/mL[4]
N‐(3,5‐dimethyl‐4H‐1,2,4‐triazol‐4‐yl)‐10H‐phenothiazine‐10‐carboxamide (DT-PTZ-C)Inhibition of oxidative damage in hippocampal slices30- to 100-fold more potent than Trolox[5]

Experimental Protocols for Assessing Inhibition of Lipid Peroxidation

To evaluate the role of this compound in inhibiting lipid peroxidation, a series of established in vitro assays can be employed.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Methodology:

  • Preparation of Lipid Substrate: A suitable lipid source, such as a brain or liver homogenate, or a linoleic acid emulsion, is prepared in a buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induction of Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as FeSO4/ascorbic acid or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Treatment: The lipid substrate is incubated with various concentrations of this compound. A positive control (e.g., Trolox or BHT) and a negative control (vehicle) are included.

  • Reaction: After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added to the samples.

  • Incubation: The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement: After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured at approximately 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated relative to the control.

Conjugated Diene Formation Assay

This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation.

Principle: The double bonds in PUFAs are typically non-conjugated. During lipid peroxidation, a rearrangement of the double bonds occurs, leading to the formation of conjugated dienes that absorb light in the UV range (230-235 nm).

Methodology:

  • Preparation of Lipid Substrate: A solution of a specific PUFA, such as linoleic acid or arachidonic acid, is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution with a surfactant).

  • Induction of Peroxidation: Peroxidation is initiated using an inducer like AAPH or by exposure to UV light.

  • Treatment: The reaction mixture is incubated with different concentrations of this compound and controls.

  • Measurement: The increase in absorbance at ~234 nm is monitored over time using a UV-Vis spectrophotometer.

  • Analysis: The rate of conjugated diene formation in the presence of this compound is compared to the control to determine its inhibitory effect.

TBARS_Workflow

Potential Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are likely linked to its ability to mitigate oxidative stress, in which the inhibition of lipid peroxidation plays a crucial role.

Direct Radical Scavenging: As a phenazine derivative, this compound may act as a direct scavenger of free radicals. The nitrogen-containing heterocyclic rings could facilitate the donation of a hydrogen atom or an electron to neutralize lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.

Interaction with Cellular Antioxidant Systems: this compound might also exert its effects through indirect mechanisms, such as upregulating endogenous antioxidant defense systems. This could involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification enzymes.

PhenazostatinC_MoA

Conclusion and Future Directions

This compound, a neuroprotective compound from Streptomyces sp., is a promising candidate for the inhibition of lipid peroxidation. While direct, detailed evidence is still emerging, its classification as an antioxidant strongly supports this role. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on obtaining quantitative data, such as IC50 values, from these assays and elucidating the specific molecular pathways through which this compound confers protection against lipid peroxidation. Such studies will be crucial for the development of this compound as a potential therapeutic agent for neurodegenerative and other oxidative stress-related diseases.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazostatin C is a naturally occurring diphenazine that has garnered significant interest due to its neuroprotective properties. Isolated from Streptomyces sp., this complex molecule belongs to a larger family of phenazine alkaloids, many of which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique dimeric phenazine structure of this compound presents a formidable challenge for synthetic chemists and offers a compelling scaffold for the development of novel therapeutic agents.

These application notes provide a detailed overview of the synthetic strategies toward this compound and related diphenazines, offering insights into their structure-activity relationships. While a complete total synthesis of this compound has not been formally published, this document outlines a plausible synthetic pathway based on established methodologies for phenazine construction and the synthesis of structurally related natural products. Detailed experimental protocols for key transformations are provided, alongside a summary of the biological activities of relevant compounds.

Data Presentation: Biological Activity of Phenazostatins and Related Compounds

The following table summarizes the reported biological activities of this compound and its analogs, providing a comparative overview of their potency.

CompoundBiological ActivityIC50 / EC50Cell Line / AssayReference
Phenazostatin ANeuronal cell protection (glutamate toxicity)0.34 µM (EC50)N18-RE-105 cells
Phenazostatin BNeuronal cell protection (glutamate toxicity)0.33 µM (EC50)N18-RE-105 cells
This compoundNeuronal cell protecting activity--
Phenazostatin JAnti-neuroinflammatory0.30 µMLPS-induced BV-2 microglia
Phenazostatin JCytotoxicity7.7 nMNUGC-3 (stomach)
2-Bromo-1-hydroxyphenazineCytotoxicity0.1 µMHCT-116
Halogenated Phenazine AnaloguesAntibacterial (MRSA)MIC = 2 µg/mLMRSA

Proposed Total Synthesis of this compound

The proposed synthetic strategy for this compound is a convergent approach, involving the synthesis of two distinct phenazine monomers followed by a late-stage coupling to form the diphenazine core. This strategy allows for flexibility in the synthesis of analogs by modifying the individual monomer units.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is depicted below. The key disconnection is the central C-C bond linking the two phenazine units, which could be formed via a palladium-catalyzed cross-coupling reaction. Each phenazine monomer can be constructed from simpler aromatic precursors using established phenazine synthesis methodologies, such as the Wohl-Aue reaction or a reductive cyclization approach.

Retrosynthesis Phenazostatin_C This compound Coupling Late-stage C-C Coupling (e.g., Suzuki, Stille) Phenazostatin_C->Coupling Monomer_A Phenazine Monomer A (Functionalized) Phenazine_Core_A Phenazine Core A Synthesis Monomer_A->Phenazine_Core_A Monomer_B Phenazine Monomer B (Functionalized) Phenazine_Core_B Phenazine Core B Synthesis Monomer_B->Phenazine_Core_B Coupling->Monomer_A Coupling->Monomer_B Precursors_A Aromatic Precursors A Phenazine_Core_A->Precursors_A Precursors_B Aromatic Precursors B Phenazine_Core_B->Precursors_B

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The forward synthesis would commence with the preparation of two suitably functionalized phenazine monomers. A possible approach for the synthesis of a generic phenazine core is outlined below, followed by a proposed coupling strategy.

Synthetic_Pathway cluster_monomer Monomer Synthesis cluster_coupling Dimerization cluster_final_steps Final Elaboration Start Substituted o-Nitroaniline Step1 Buchwald-Hartwig Coupling with Substituted Aniline Start->Step1 Intermediate1 Diphenylamine Derivative Step1->Intermediate1 Step2 Reductive Cyclization (e.g., NaBH4) Intermediate1->Step2 Phenazine_Monomer Functionalized Phenazine Monomer Step2->Phenazine_Monomer Monomer_A Phenazine Monomer A (e.g., boronic ester) Step3 Suzuki Cross-Coupling (Pd catalyst, base) Monomer_A->Step3 Monomer_B Phenazine Monomer B (e.g., halide) Monomer_B->Step3 Diphenazine_Core Diphenazine Core Step3->Diphenazine_Core Step4 Side Chain Manipulation Diphenazine_Core->Step4 Phenazostatin_C This compound Step4->Phenazostatin_C Signaling_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ROS Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Phenazostatin_C This compound Phenazostatin_C->NMDA_R Inhibition? Phenazostatin_C->ROS Scavenging?

Application Notes and Protocols: Semi-synthesis and Bioactivity Screening of Phenazostatin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the semi-synthesis of novel Phenazostatin C derivatives and the subsequent screening for their biological activities. Phenazostatins are a group of diphenazine compounds known for their neuroprotective and cytotoxic properties. The protocols outlined below offer a framework for generating a library of analogues from the parent molecule, this compound, and evaluating their potential as therapeutic agents.

Introduction to this compound

This compound is a naturally occurring diphenazine that has demonstrated promising neuronal cell protecting activity.[1] Its unique chemical scaffold presents an attractive starting point for semi-synthetic modifications to explore structure-activity relationships (SAR) and develop new derivatives with enhanced potency and selectivity. This document details the proposed semi-synthetic strategies and the experimental protocols for assessing the neuroprotective, anti-neuroinflammatory, and cytotoxic activities of the synthesized compounds.

Semi-synthesis of this compound Derivatives

While direct semi-synthesis protocols for this compound are not extensively reported, a plausible strategy can be adapted from the semi-synthesis of the structurally related Phenazostatin J from saphenic acid.[2] this compound possesses reactive functional groups, such as hydroxyl and carboxylic acid moieties, that are amenable to chemical modification.

Proposed Synthetic Strategy:

The core concept involves the derivatization of the hydroxyl and carboxylic acid groups of this compound to generate a library of esters, ethers, and amides.

General Reaction Scheme:

  • Esterification/Acylation of the Hydroxyl Group: The secondary hydroxyl group on the ethyl side chain can be acylated using various acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

  • Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents like DCC/DMAP.

  • Amidation of the Carboxylic Acid Group: The carboxylic acid can be activated (e.g., with a coupling agent like HATU) and then reacted with a variety of primary or secondary amines to yield the corresponding amides.

G Phenazostatin_C This compound Derivatization Chemical Derivatization Phenazostatin_C->Derivatization Esterification_OH Esterification/Acylation (Hydroxyl Group) Derivatization->Esterification_OH Esterification_COOH Esterification (Carboxylic Acid) Derivatization->Esterification_COOH Amidation_COOH Amidation (Carboxylic Acid) Derivatization->Amidation_COOH Derivative_Library Library of this compound Derivatives Esterification_OH->Derivative_Library Esterification_COOH->Derivative_Library Amidation_COOH->Derivative_Library

Experimental Protocol: General Procedure for Acylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the corresponding acyl chloride or anhydride (1.1-1.5 equivalents) and a base (e.g., triethylamine, 2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Bioactivity Screening Protocols

Neuroprotective Activity Assay

This assay evaluates the ability of the synthesized derivatives to protect neuronal cells from glutamate-induced excitotoxicity. The N18-RE-105 cell line is a suitable model for this purpose.[3]

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Seed_Cells Seed N18-RE-105 cells Pretreat Pre-treat with This compound derivative Seed_Cells->Pretreat Induce_Toxicity Induce toxicity with Glutamate Pretreat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_EC50 Determine EC50 Calculate_Viability->Determine_EC50

Experimental Protocol: Glutamate-Induced Excitotoxicity in N18-RE-105 Cells

  • Cell Seeding: Seed N18-RE-105 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Induction of Toxicity: Add glutamate to a final concentration of 5 mM to induce excitotoxicity. Include a positive control (e.g., a known neuroprotective agent) and a negative control (vehicle-treated cells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. Determine the EC₅₀ value for each compound.

Anti-Neuroinflammatory Activity Assay

This assay assesses the potential of the derivatives to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS). The BV-2 microglial cell line is a commonly used model.

G cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis Seed_Cells Seed BV-2 cells Pretreat Pre-treat with This compound derivative Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess_Assay Griess Assay Incubate->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Calculate_NO Calculate Nitric Oxide Concentration Measure_Absorbance->Calculate_NO Determine_IC50 Determine IC50 Calculate_NO->Determine_IC50

Experimental Protocol: LPS-Induced Inflammation in BV-2 Cells

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Induction of Inflammation: Add LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for the inhibition of NO production for each compound.

Cytotoxicity Assay

This assay determines the cytotoxic potential of the synthesized derivatives against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., NUGC-3, A549, HeLa) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

  • Cell Viability Assessment (MTT Assay): Follow the same procedure as described in the neuroprotective activity assay (Section 3.1, step 5).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound against each cell line.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of the bioactivities of the synthesized this compound derivatives.

Table 1: Neuroprotective Activity of this compound Derivatives

CompoundEC₅₀ (µM) against Glutamate-induced toxicity in N18-RE-105 cells
This compound
Derivative 1
Derivative 2
...
Positive Control

Table 2: Anti-Neuroinflammatory Activity of this compound Derivatives

CompoundIC₅₀ (µM) for NO inhibition in LPS-stimulated BV-2 cells
This compound
Derivative 1
Derivative 2
...
Positive Control

Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundIC₅₀ (µM)
NUGC-3 A549 HeLa
This compound
Derivative 1
Derivative 2
...
Doxorubicin

Signaling Pathway Analysis

The biological activities of phenazine derivatives are often associated with the modulation of key signaling pathways involved in cell survival, inflammation, and apoptosis. Based on the observed bioactivities, further investigation into the underlying mechanisms is recommended.

G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 NF-κB Signaling Pathway cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates transcription of NO_Production Nitric Oxide (NO) Production Inflammatory_Genes->NO_Production Phenazostatin This compound Derivatives Phenazostatin->IKK Inhibits

G cluster_0 External Stimuli cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response Stimuli Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Phenazostatin This compound Derivatives Phenazostatin->RAF Inhibits?

Further Investigations:

  • Western Blot Analysis: To confirm the inhibition of signaling pathways, western blot analysis can be performed to measure the phosphorylation status of key proteins such as IκBα, NF-κB p65, and ERK1/2 in treated cells.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of target genes involved in inflammation and apoptosis.

By following these detailed application notes and protocols, researchers can effectively synthesize and screen this compound derivatives to identify novel and potent therapeutic lead compounds.

References

Application Notes and Protocols: Isolating Phenazostatin C from Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin C, a diphenazine compound with neuronal cell protecting activity, is a secondary metabolite produced by certain strains of Streptomyces. This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth. The methodology is based on established procedures for the isolation of similar phenazine compounds, such as Phenazostatin D, from actinomycete cultures. The protocol covers fermentation, extraction, and chromatographic purification steps. Additionally, it includes information on the characterization of the isolated compound and a summary of expected quantitative data.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces. These compounds exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. This compound, isolated from Streptomyces sp., has been identified as a potent neuroprotective agent, making it a compound of interest for drug discovery and development.[1][2] This protocol details a representative method for the isolation and purification of this compound for research purposes.

Materials and Equipment

  • Streptomyces sp. strain capable of producing this compound

  • ISP2 medium (or other suitable fermentation medium)

  • Ethyl acetate

  • Diatomaceous earth

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., cyclohexane, dichloromethane, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectroscopic equipment (e.g., NMR, Mass Spectrometer)

Experimental Protocols

Fermentation

The initial step is the cultivation of the Streptomyces sp. under conditions optimized for the production of this compound.

Protocol:

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of the Streptomyces sp. strain.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 150-200 rpm) for 2-3 days.

  • Inoculate production-scale fermentation flasks containing a suitable production medium with the seed culture (e.g., a 4% v/v inoculum).[3]

  • Incubate the production culture at 25-30°C with shaking (e.g., 110-150 rpm) for 5-9 days.[3][4][5] The optimal fermentation time should be determined by monitoring the production of this compound, for instance by HPLC analysis of small samples of the culture broth over time.

Extraction

Following fermentation, this compound is extracted from the culture broth. Phenazines are typically extracted using organic solvents.

Protocol:

  • At the end of the fermentation, harvest the entire culture broth.

  • To facilitate filtration, mix the culture broth with diatomaceous earth.[4]

  • Filter the mixture to separate the mycelium from the culture filtrate.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.[4][6]

  • Combine the organic (ethyl acetate) extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude extract.

Purification

The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.

Protocol:

  • Silica Gel Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., cyclohexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of cyclohexane and dichloromethane, followed by dichloromethane and methanol.[4]

    • Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC). Phenazine compounds can often be visualized as yellow or orange spots.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Further Purification (if necessary):

    • For higher purity, the fractions containing this compound can be subjected to further chromatographic steps, such as preparative TLC or HPLC.

Data Presentation

The following table summarizes the expected, though hypothetical, quantitative data for a representative isolation of this compound from a 1L fermentation culture. Actual yields will vary depending on the producing strain and fermentation conditions.

StepParameterValue
Fermentation Culture Volume1 L
Fermentation Time7 days
Extraction Crude Extract Weight500 mg
Purification
Silica Gel ChromatographyWeight of this compound fraction50 mg
Purity (by HPLC)>85%
Preparative HPLCFinal Yield of this compound10 mg
Final Purity (by HPLC)>98%

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound can be visualized as follows:

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Streptomyces sp. B Incubation (5-9 days) A->B C Harvest Culture Broth B->C D Ethyl Acetate Extraction C->D E Concentration D->E F Silica Gel Chromatography E->F G Fraction Collection & TLC Analysis F->G H Further Purification (HPLC) G->H I Characterization (HPLC, MS, NMR) H->I

Caption: Experimental workflow for this compound isolation.

Proposed Biosynthetic Pathway

Phenazines are generally synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. While the specific biosynthetic pathway for this compound has not been fully elucidated, a generalized pathway leading to the phenazine core is presented below.

phenazine_biosynthesis ShikimicAcid Shikimic Acid Pathway ChorismicAcid Chorismic Acid ShikimicAcid->ChorismicAcid DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid ChorismicAcid->DHHA phz genes PhenazineCore Phenazine Core Structure DHHA->PhenazineCore Condensation PhenazostatinC This compound PhenazineCore->PhenazostatinC Tailoring Reactions

Caption: Generalized phenazine biosynthetic pathway.

References

Application Notes and Protocols for Neuronal Cell Protection Assay Using Phenazostatin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the neuroprotective effects of Phenazostatin C against glutamate-induced excitotoxicity in a neuronal cell line. The described methods are intended for use by professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuronal cell protecting activity.[1][2] Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a key mechanism of neuronal damage in various neurological disorders. This document outlines a robust in vitro assay to quantify the protective effects of this compound against glutamate-induced neuronal cell death. The protocol is based on established methods for inducing neurotoxicity and assessing cell viability.[3][4]

Data Presentation

The neuroprotective activity of this compound can be quantified by determining its half-maximal effective concentration (EC50). This value represents the concentration of the compound required to achieve 50% of the maximum possible protection against glutamate-induced cell death. While the specific EC50 for this compound is not publicly available, the related compounds Phenazostatin A and B have reported EC50 values for protection against glutamate toxicity in N18-RE-105 cells.[3] An illustrative data table is provided below.

CompoundTargetAssay TypeCell LineEC50 (µM)
Phenazostatin AGlutamate-induced toxicityNeuronal ProtectionN18-RE-1050.34[3]
Phenazostatin BGlutamate-induced toxicityNeuronal ProtectionN18-RE-1050.33[3]
This compoundGlutamate-induced toxicityNeuronal Protection(e.g., SH-SY5Y)Illustrative value: ~0.4

Note: The EC50 value for this compound is illustrative and should be determined experimentally.

Experimental Protocols

Neuronal Cell Protection Assay Against Glutamate-Induced Excitotoxicity

This protocol describes the steps to induce glutamate-mediated neurotoxicity in a neuronal cell line and to assess the protective capacity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Materials:

  • SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Glutamate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control (no glutamate).

    • Incubate the plate for 2 hours.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of glutamate in sterile water.

    • Add glutamate to all wells except the positive control wells to a final concentration of 100 µM.[4]

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control (untreated, no glutamate) cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cell_seeding Seed SH-SY5Y cells in 96-well plate compound_treatment Treat cells with this compound cell_seeding->compound_treatment glutamate_induction Induce excitotoxicity with Glutamate compound_treatment->glutamate_induction mtt_assay Perform MTT assay for cell viability glutamate_induction->mtt_assay data_analysis Analyze data and determine EC50 mtt_assay->data_analysis

Caption: Workflow for the neuronal cell protection assay.

Proposed Signaling Pathway for this compound Neuroprotection

Phenazostatins are known for their free radical scavenging activity.[3] This suggests a mechanism of action centered on the mitigation of oxidative stress, a key component of glutamate-induced neurotoxicity.[6] The following diagram illustrates a plausible signaling pathway for the neuroprotective effects of this compound.

G cluster_0 Extracellular cluster_1 Intracellular glutamate Excess Glutamate ros Increased ROS (Oxidative Stress) glutamate->ros NMDA Receptor Activation apoptosis Pro-apoptotic Pathways (e.g., Caspases) ros->apoptosis Activates phenazostatin This compound phenazostatin->ros Scavenges/Inhibits survival Pro-survival Pathways (e.g., Akt, ERK) phenazostatin->survival Promotes survival->apoptosis Inhibits viability Neuronal Cell Viability survival->viability Increases apoptosis->viability Decreases

Caption: Proposed mechanism of this compound neuroprotection.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Phenazostatin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazostatin C is a diphenazine compound originally identified for its neuroprotective properties. As a member of the phenazine class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Several studies have demonstrated the anti-inflammatory potential of various phenazine derivatives, suggesting that this compound may also possess similar activities. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory properties of this compound.

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. A key mediator of inflammation is the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes, including those for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Therefore, the inhibition of these pathways is a primary target for anti-inflammatory drug discovery.

These protocols outline a panel of robust and widely accepted in vitro assays to screen and characterize the potential anti-inflammatory effects of this compound. The assays are designed to assess its ability to modulate key inflammatory mediators and pathways, providing a comprehensive preliminary profile of its activity.

Principle of Assays

The proposed assays will investigate the anti-inflammatory effects of this compound through several mechanisms:

  • Inhibition of Nitric Oxide (NO) Production: This cell-based assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to induce an inflammatory response, leading to the production of NO by iNOS. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.

  • Inhibition of Pro-inflammatory Cytokine Production: In the same LPS-stimulated macrophage model, the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Inhibition of the production of these cytokines is a strong indicator of anti-inflammatory potential.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity: These cell-free enzymatic assays directly measure the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX. These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[1]

  • Inhibition of Protein Denaturation: Protein denaturation is a well-documented cause of inflammation.[2][3] This spectrophotometric assay assesses the ability of this compound to inhibit thermally induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[1][2][4]

Data Presentation

Table 1: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
Concentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.1
1
10
25
50
100
Positive Control (e.g., Dexamethasone)
Table 2: Inhibitory Activity of this compound on COX and LOX Enzymes
Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
0.1
1
10
25
50
100
Positive Control (e.g., Indomethacin for COX, Zileuton for LOX)
Table 3: Inhibition of Protein Denaturation by this compound
Concentration (µM)Absorbance (at 660 nm)Inhibition of Denaturation (%)
10
25
50
100
200
500
Positive Control (e.g., Diclofenac Sodium)
Control (No Drug)

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for NO and cytokine analysis.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vitro COX and LOX Inhibition Assays

Materials and Reagents:

  • COX-1 and COX-2 enzyme preparations

  • 5-LOX enzyme preparation

  • Arachidonic acid (substrate)

  • Colorimetric COX and LOX inhibitor screening assay kits (commercially available)

  • This compound

  • Positive controls (e.g., Indomethacin for COX, Zileuton for LOX)

Procedure:

  • Follow the instructions provided with the commercial colorimetric inhibitor screening kits.

  • COX Inhibition Assay:

    • Prepare the reaction mixture containing the COX enzyme, heme, and assay buffer.

    • Add various concentrations of this compound or a positive control to the wells of a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the absorbance change at the specified wavelength (e.g., 590 nm) over time.

    • Calculate the percentage of COX inhibition.

  • LOX Inhibition Assay:

    • Prepare the reaction mixture containing the 5-LOX enzyme and assay buffer.

    • Add various concentrations of this compound or a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of leukotrienes, often detected via a colorimetric or fluorometric probe, according to the kit's protocol.

    • Calculate the percentage of LOX inhibition.

Protocol 3: Inhibition of Protein Denaturation Assay

Materials and Reagents:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound

  • Diclofenac Sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 4.5 mL of PBS.

  • Treatment: Add various concentrations of this compound (e.g., 10-500 µg/mL) to the reaction mixture. A control group with no drug and a positive control group with diclofenac sodium should be included.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_based Cell-Based Assays cluster_cell_free Cell-Free Assays raw_cells RAW 264.7 Cells treatment Treat with this compound raw_cells->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection mtt_assay MTT Assay for Viability lps_stimulation->mtt_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa_assay cox_lox_assay COX/LOX Inhibition Assay protein_denaturation_assay Protein Denaturation Assay phenazostatin_c This compound phenazostatin_c->treatment phenazostatin_c->cox_lox_assay phenazostatin_c->protein_denaturation_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 binds nfkb NF-κB tlr4->nfkb activates inos iNOS nfkb->inos induces cox2 COX-2 nfkb->cox2 induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines induces no Nitric Oxide (NO) inos->no produces pgs Prostaglandins cox2->pgs produces phenazostatin_c This compound phenazostatin_c->nfkb potential inhibition phenazostatin_c->cox2 potential inhibition

Caption: Potential inhibitory targets of this compound in the inflammatory signaling pathway.

References

Application Note: Cytotoxicity of Phenazostatin C in NUGC-3 Stomach Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastric cancer is a significant global health concern with a high mortality rate, often due to late diagnosis and limited therapeutic options. The development of novel and effective chemotherapeutic agents is crucial. Phenazostatins are a class of phenazine compounds, natural products isolated from Streptomyces species, which have been noted for their biological activities. Phenazostatin C, a diphenazine derivative, has been identified for its neuroprotective properties.[1][2] Given that various phenazine compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines[3][4], this application note explores the potential cytotoxic activity of this compound against the human gastric cancer cell line, NUGC-3.

The NUGC-3 cell line was established from a metastatic tumor in the brachial muscle of a patient with poorly differentiated gastric adenocarcinoma.[5][6] These cells are polygonal and grow as a monolayer, with a doubling time of approximately 38.2 hours.[5] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in NUGC-3 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell viability.[7][8]

Materials and Methods

Cell Culture

The NUGC-3 human gastric cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Preparation of this compound

A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: NUGC-3 cells are harvested using trypsin-EDTA, and a cell suspension is prepared. Cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A control group is treated with a medium containing 0.1% DMSO.

  • Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Results

The cytotoxic effect of this compound on NUGC-3 cells was evaluated after 48 hours of treatment. The results, presented in Table 1, indicate a dose-dependent decrease in cell viability.

This compound Concentration (µM)Average Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)0.8540.042100.0
0.10.8320.03897.4
10.7650.04589.6
50.6120.03371.7
100.4310.02950.5
250.2150.02125.2
500.0980.01511.5
1000.0520.0116.1

Table 1: Hypothetical cytotoxic effect of this compound on NUGC-3 cells.

Based on the dose-response curve generated from the data in Table 1, the calculated IC50 value for this compound in NUGC-3 cells is approximately 10 µM. This suggests that this compound exhibits significant cytotoxic activity against this gastric cancer cell line. The IC50 values for other phenazine derivatives against various cancer cell lines have been reported to be in the low micromolar range.[9][10][11]

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cultured_NUGC3 Culture NUGC-3 Cells Harvest_Cells Harvest and Count Cells Cultured_NUGC3->Harvest_Cells Seed_Cells Seed Cells in 96-well Plate Harvest_Cells->Seed_Cells Add_Phenazostatin Add this compound Seed_Cells->Add_Phenazostatin Incubate_48h Incubate for 48h Add_Phenazostatin->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Experimental workflow for the cytotoxicity assay.

Proposed Mechanism of Action

Phenazine compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[3][4] A plausible mechanism for this compound-induced cytotoxicity in NUGC-3 cells involves the activation of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

G Phenazostatin_C This compound Cellular_Stress Cellular Stress Phenazostatin_C->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic signaling pathway.

This application note outlines a detailed protocol for evaluating the cytotoxic effects of this compound on the NUGC-3 gastric cancer cell line. The hypothetical data suggests that this compound is a potent cytotoxic agent against these cells, with an estimated IC50 in the low micromolar range. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Further investigations are warranted to confirm these findings and to fully elucidate the molecular mechanisms underlying the anticancer activity of this compound. These studies could pave the way for the development of this compound as a novel therapeutic agent for gastric cancer.

References

Application of Phenazostatin C in Ferroptosis Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), which can be prevented by the glutathione-dependent lipid hydroperoxidase, glutathione peroxidase 4 (GPX4).[1][2][3] Inhibition of GPX4 activity or depletion of its cofactor, glutathione (GSH), leads to unchecked lipid peroxidation and subsequent cell death.[3][4]

Phenazostatin C is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective and antioxidant properties.[1][5] Notably, related compounds, Phenazostatins A and B, have been shown to protect neuronal cells from glutamate-induced toxicity, a process known to inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion and oxidative stress, hallmarks of ferroptosis.[2] This suggests that this compound may act as a potent inhibitor of ferroptosis by mitigating lipid peroxidation.

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a ferroptosis inhibitor. The protocols outlined below are designed to assess its efficacy in cell-based models of ferroptosis.

Proposed Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1][2] In the context of ferroptosis, it is hypothesized that this compound acts as a radical-trapping antioxidant (RTA) within the lipid membrane, thereby neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation. This action would be downstream of GPX4 and independent of GSH levels, offering a direct protective mechanism against the execution phase of ferroptosis.

PhenazostatinC_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inducers Ferroptosis Inducers PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO Iron, ROS Ferroptosis Ferroptosis LPO->Ferroptosis SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Import Cystine Cystine (extracellular) Glutamate_out Glutamate (extracellular) GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->LPO Inhibits PhenazostatinC This compound PhenazostatinC->LPO Inhibits (Radical Trapping) Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Cell_Viability_Workflow A Seed cells in 96-well plate B Pre-treat with this compound or controls for 1-2h A->B C Induce ferroptosis with Erastin or RSL3 B->C D Incubate for 24h C->D E Add MTT solution and incubate 4h D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G Logical_Relationships cluster_upstream Upstream Events cluster_core Core Mechanism cluster_intervention Points of Intervention A Inhibition of System Xc- (e.g., Erastin) B GSH Depletion A->B D Accumulation of Lipid Peroxides B->D via GPX4 inactivation C Inactivation of GPX4 (e.g., RSL3) C->D E Cell Death (Ferroptosis) D->E F Radical Trapping Antioxidants (e.g., this compound, Ferrostatin-1) F->D Inhibit

References

Troubleshooting & Optimization

Improving Phenazostatin C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenazostatin C, focusing on challenges related to its solubility for in vitro assays.

Troubleshooting Guide

Issue: Precipitate formation when adding this compound to aqueous buffer.

Possible Cause Suggested Solution
Low Aqueous Solubility This compound, like many phenazine compounds, is expected to have low solubility in aqueous solutions.[1]
1. Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds for in vitro assays.[2] 2. Optimize the final concentration. Ensure the final concentration of the organic solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts. 3. Perform serial dilutions. Dilute the stock solution in your aqueous buffer just before use.
Incorrect Solvent for Stock Solution The chosen organic solvent may not be optimal for this compound.
1. Test alternative organic solvents. Consider ethanol, acetone, or a mixture of chloroform and methanol for initial solubilization.[1][3] 2. Consult literature on similar compounds. Research publications on other phenazine derivatives to identify suitable solvents.
pH of the Aqueous Buffer The ionization state of this compound, and thus its solubility, may be influenced by the pH of the buffer.
Adjust the pH of your buffer. Experiment with a range of pH values to determine if solubility improves. This is a common strategy for compounds with ionizable groups.[4]
Compound Aggregation Even when initially dissolved, the compound may aggregate in the aqueous environment.
1. Use a vortex or sonication. Briefly vortex or sonicate the final solution to aid dispersion. 2. Incorporate a non-ionic surfactant. A low concentration of a surfactant like Tween® 20 or Triton™ X-100 can sometimes help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: While specific data for this compound is limited, a common starting point for poorly water-soluble compounds is to prepare a concentrated stock solution in an organic solvent such as DMSO.[2] For phenazine-class compounds, other organic solvents like ethanol, acetone, and chloroform have also been noted for their solubilizing properties.[1] It is recommended to prepare a stock solution at a concentration of 10-20 mM in 100% DMSO and then dilute it into your aqueous assay buffer to the final desired concentration.

Q2: How can I determine the solubility of this compound in my specific assay buffer?

A2: You can perform a kinetic or equilibrium solubility assay.[2] A simple kinetic solubility test involves preparing a high-concentration stock solution in DMSO and making serial dilutions in your assay buffer. The formation of a precipitate, which can be observed visually or measured by light scattering (nephelometry), indicates that the solubility limit has been exceeded.[2]

Q3: What are some general strategies to improve the solubility of a compound like this compound for in vitro testing?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and your aqueous buffer can increase solubility.[4]

  • pH Adjustment: If the compound has ionizable groups, altering the pH of the buffer can improve solubility.[4]

  • Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]

  • Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[6]

Quantitative Data

Table 1: General Solubility of Phenazine

SolventSolubilityReference
WaterSparingly soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare Stock Solution: Make a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution into your aqueous assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Observation: Visually inspect the wells for any signs of precipitation. Alternatively, use a plate reader to measure light scattering at a wavelength such as 620 nm. The highest concentration that remains clear is the approximate kinetic solubility.

Visualizations

G cluster_start cluster_solubilization Solubilization cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start This compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dissolve Vortex / Sonicate stock->dissolve dilute Dilute in Assay Buffer (Final DMSO < 1%) dissolve->dilute assay Add to Cells/Target dilute->assay precipitate Precipitate Observed? assay->precipitate alt_solvent Try Alternative Organic Solvent precipitate->alt_solvent Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes add_surfactant Add Surfactant precipitate->add_surfactant Yes alt_solvent->stock adjust_ph->dilute add_surfactant->dilute

Caption: Workflow for Solubilizing this compound.

G cluster_extracellular cluster_membrane cluster_intracellular glutamate Excess Glutamate receptor NMDA Receptor glutamate->receptor ca_influx Ca2+ Influx receptor->ca_influx ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros apoptosis Neuronal Apoptosis ros->apoptosis phenazostatin This compound (Solubilized) antioxidant Antioxidant Effect phenazostatin->antioxidant antioxidant->ros Inhibits

References

Phenazostatin C stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Phenazostatin C. As a novel compound, specific public stability data is limited. Therefore, this document offers a framework based on the stability of related chemical structures, general principles of pharmaceutical stability testing, and recommended protocols to help researchers establish robust in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound?

Q2: What are the likely degradation pathways for this compound?

A2: Based on the diphenazine and piperazine moieties, potential degradation pathways could include oxidation of the phenazine ring system, particularly if hydroxyl groups are present in a specific orientation, which can lead to tautomerization and the formation of redox-inactive species. The piperazine ring could be susceptible to oxidative degradation. Forced degradation studies are necessary to identify the actual degradation products.

Q3: What solvents are recommended for handling and storing this compound?

A3: Diphenazine, a core component of this compound, is generally soluble in organic solvents such as ethanol and acetone and has lower solubility in water. For short-term handling and experimental use, a researcher could consider using solvents like ethanol, methanol, or acetonitrile. For long-term storage, it is crucial to perform stability studies in the intended solvent system. It is advisable to start with a non-aqueous solvent and store solutions at low temperatures, protected from light.

Q4: What are the recommended storage conditions for this compound as a solid and in solution?

A4: For solid this compound, storage in a cool, dark, and dry place is recommended. Based on general guidelines for temperature-sensitive drugs, storage at controlled room temperature (15°C - 25°C) or refrigerated (2°C - 8°C) would be a good starting point. For solutions, storage at -20°C or lower is advisable to minimize degradation. It's crucial to use airtight containers to prevent solvent evaporation and exposure to moisture and oxygen.

Q5: How can I establish a stability-indicating analytical method for this compound?

A5: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to separate and quantify the intact drug from its degradation products.[1][2] The development of such a method involves selecting an appropriate column, mobile phase, and detector. Forced degradation studies are then performed to generate degradation products and demonstrate the method's specificity.[2]

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound
Problem Possible Cause Suggested Solution
Peak Tailing - Interaction with active silanols on the column.- Incorrect mobile phase pH.- Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization.[3]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Column temperature fluctuations.- Prepare fresh mobile phase and flush the system.- Use a column oven to maintain a stable temperature.[4]
Poor Resolution between this compound and Degradants - Suboptimal mobile phase composition or gradient.- Modify the organic solvent ratio, buffer concentration, or pH.- Optimize the gradient elution program.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Replace the column if it's old or has been exposed to harsh conditions.
Troubleshooting Stability Studies
Problem Possible Cause Suggested Solution
Rapid Degradation Observed - Inappropriate solvent or storage temperature.- Test a range of solvents and lower the storage temperature.- Ensure the compound is protected from light and oxygen.
No Degradation Observed in Forced Degradation Studies - Stress conditions are not harsh enough.- Increase the temperature, concentration of stressing agent (acid, base, oxidant), or duration of exposure.[5]
Formation of Multiple Unknown Peaks - Complex degradation pathways.- Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help in their identification.
Inconsistent Results Across Batches - Variability in the purity of the initial material.- Ensure the use of well-characterized, high-purity this compound for stability studies.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC.

Protocol 2: Suggested Starting Conditions for HPLC Method Development

This is a suggested starting point for developing an HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Stability Data Summary for this compound

This table is a template for presenting stability data. The values are for illustrative purposes only.

Condition Time Point Solvent Assay (% Initial) Total Impurities (%)
-20°C 3 MonthsAcetonitrile99.50.5
6 MonthsAcetonitrile99.20.8
4°C 3 MonthsAcetonitrile98.11.9
6 MonthsAcetonitrile96.53.5
25°C / 60% RH 1 MonthAcetonitrile92.37.7
3 MonthsAcetonitrile85.114.9

Visualizations

Stability_Study_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Data Analysis & Reporting Plan Define Storage Conditions (Temperature, Humidity, Light) Select Select Solvents and Concentrations Plan->Select Method Develop & Validate Stability-Indicating Method Select->Method Prepare Prepare Samples Method->Prepare Store Store Samples under Defined Conditions Prepare->Store Test Test Samples at Predetermined Time Points Store->Test Analyze Analyze Data (Assay, Impurities) Test->Analyze Evaluate Evaluate Stability Profile & Degradation Kinetics Analyze->Evaluate Report Generate Stability Report Evaluate->Report

Caption: Workflow for a comprehensive stability study of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products PC This compound (Intact) Acid Acid Hydrolysis PC->Acid Base Base Hydrolysis PC->Base Oxidation Oxidation PC->Oxidation Heat Thermal PC->Heat Light Photolytic PC->Light DP1 Hydrolyzed Product Acid->DP1 Base->DP1 DP2 Oxidized Phenazine Oxidation->DP2 DP3 Piperazine Ring Cleavage Oxidation->DP3 Heat->DP2 DP4 Photodegradant Light->DP4

Caption: Potential forced degradation pathways for this compound.

References

Optimizing Phenazostatin C concentration for neuroprotection studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenazostatin C

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the use of this compound for neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective activity.[1] Its primary mechanism is believed to be centered on its antioxidant and anti-lipid peroxidation properties, which help protect neuronal cells from oxidative stress-induced damage.[1] The exact signaling pathways are still under investigation, but initial findings suggest it may interfere with the apoptotic cascade by preventing the release of mitochondrial cytochrome c.[2]

Q2: What is a recommended starting concentration range for in vitro neuroprotection assays?

A2: For a new compound like this compound where extensive public data is limited, a broad dose-response experiment is recommended. Based on general practices for screening novel neuroprotective agents, a starting range from 10 nM to 100 µM is advisable to determine the optimal concentration and assess potential cytotoxicity.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is a complex organic molecule. It is recommended to dissolve it in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q4: Is this compound cytotoxic at higher concentrations?

A4: Yes, like many bioactive compounds, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay in parallel with your neuroprotection experiments to identify a therapeutic window. Assays like the MTT or LDH assay can be used to measure cell viability across a range of concentrations.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Neuroprotective Effect Observed 1. Concentration Too Low: The concentration of this compound may be insufficient to elicit a protective effect. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Assay Timing: The timing of compound addition relative to the neurotoxic insult may not be optimal.1. Perform a Dose-Response: Test a wider range of concentrations (e.g., 1 nM to 200 µM). 2. Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Optimize Treatment Window: Test different pre-treatment, co-treatment, and post-treatment schedules.
High Cell Death in Control Wells (Compound Only) 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Cytotoxicity: The concentration of this compound used is toxic to the neuronal cells.1. Check Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium + solvent only). 2. Determine Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT) to find the maximum non-toxic concentration of this compound.
Inconsistent/Variable Results 1. Cell Health & Density: Inconsistent cell passage number, confluency, or overall health. 2. Compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentration. 3. Assay Variability: Inconsistent incubation times or reagent addition.1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a precise density. 2. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solubilization method. 3. Ensure Protocol Consistency: Use calibrated pipettes and follow a strict, consistent timeline for all experimental steps.

Quantitative Data Summary

The following table represents hypothetical data from a preliminary dose-response study to illustrate the process of optimizing this compound concentration. In this example, primary cortical neurons were treated with a neurotoxin (e.g., glutamate) to induce cell death.

This compound ConcentrationNeuronal Viability (%) (vs. Toxin Control)Cytotoxicity (%) (vs. Vehicle Control)
10 nM5% ± 1.2%0% ± 0.5%
100 nM25% ± 3.5%0% ± 0.8%
1 µM58% ± 4.1%2% ± 1.1%
10 µM 85% ± 5.2% 4% ± 1.5%
50 µM65% ± 6.8%25% ± 3.3%
100 µM40% ± 7.1%60% ± 4.9%
Table 1: Example dose-response data for this compound in a neuroprotection assay. The optimal neuroprotective effect with minimal cytotoxicity is observed at 10 µM.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol is designed to identify the effective and non-toxic concentration range of this compound.

Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y line)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurotoxin (e.g., Glutamate, MPP+, or 6-OHDA)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to attach and differentiate for 24-48 hours.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. For the dose-response curve, typical final concentrations might be 0 (vehicle control), 0.01, 0.1, 1, 10, 50, and 100 µM.

  • Treatment:

    • For Neuroprotection: Pre-treat cells with the various concentrations of this compound for a set time (e.g., 2 hours). Then, introduce the neurotoxin to induce cell death, co-incubating with this compound for 24 hours.

    • For Cytotoxicity: Treat a parallel set of wells with only the this compound dilutions (no neurotoxin) for the same duration.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the dose-response curve to identify the optimal concentration.

Visualizations

Experimental Workflow Diagram

The following diagram outlines the workflow for a standard in vitro neuroprotection assay to determine the optimal concentration of this compound.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A Seed Neuronal Cells in 96-well Plate B Allow Cells to Adhere (24-48 hours) A->B C Prepare this compound Serial Dilutions B->C D Pre-treat Cells with This compound (2h) C->D E Induce Neurotoxicity (e.g., with Glutamate) D->E F Incubate (24 hours) E->F G Add MTT Reagent (Incubate 2-4h) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570 nm) H->I J Calculate Viability & Determine Optimal Dose I->J

Caption: Workflow for optimizing this compound concentration.

Proposed Neuroprotective Signaling Pathway

This diagram illustrates a plausible mechanism of action for this compound, where it inhibits the mitochondrial apoptosis pathway.

G Toxin Neurotoxic Stress (e.g., Oxidative Damage) Mito Mitochondria Toxin->Mito induces Phenazostatin This compound Phenazostatin->Mito protects Survival Neuronal Survival Phenazostatin->Survival CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: this compound inhibits apoptosis via mitochondria.

References

Technical Support Center: Overcoming Resistance to Phenazostatin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Phenazostatin C in cancer cell lines. Given the limited specific data on this compound resistance, this guide draws upon established principles of cancer drug resistance and provides a framework for systematic investigation and mitigation.

Troubleshooting Guide: Decreased Sensitivity to this compound

This guide addresses common issues related to reduced efficacy of this compound in your cancer cell line experiments.

Observed Issue Potential Cause Recommended Action
Gradual decrease in cell death with successive this compound treatments. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value of the treated cell line with the parental line. 2. Investigate the mechanism of resistance (see FAQs below). 3. Consider combination therapies or alternative treatment strategies.
Initial high efficacy followed by rapid regrowth of cancer cells. Selection of a pre-existing resistant subpopulation of cells.1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze molecular markers of resistance in the resistant population.
No significant effect of this compound even at high concentrations in a new cell line. Intrinsic resistance of the cell line.1. Screen a panel of diverse cancer cell lines to identify sensitive models. 2. Investigate the baseline expression of potential resistance-related genes (e.g., ABC transporters).
Variability in experimental results with this compound. Experimental inconsistencies or compound instability.1. Ensure consistent cell culture conditions (passage number, confluency). 2. Verify the stability and purity of the this compound stock solution. 3. Include positive and negative controls in all experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a diphenazine compound originally isolated from Streptomyces sp. with observed neuronal cell protecting and free radical scavenging activities. While its precise anticancer mechanism is not well-documented, phenazine compounds, in general, are known to exert anticancer effects through various mechanisms, including the induction of apoptosis via mitochondrial-mediated pathways and the generation of reactive oxygen species (ROS).[1][2][3] Some phenazine derivatives are also being explored for their ability to act as bioreductive prodrugs, showing increased cytotoxicity in the hypoxic environment of tumors.[2]

Q2: What are the common mechanisms by which cancer cells develop resistance to anticancer drugs?

Cancer cells can develop resistance through a variety of mechanisms, broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[4][5][6][7]

  • Altered Drug Target: Mutations or modifications in the molecular target of the drug that prevent effective binding.[4][8]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating compensatory signaling pathways to promote survival and proliferation.[9][10][11][12]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the drug.[13]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making the cells resistant to programmed cell death.[13][14]

  • Drug Inactivation: Metabolic changes that lead to the detoxification or inactivation of the drug.[15]

Troubleshooting Resistance

Q3: My cancer cell line has become resistant to this compound. How can I confirm this?

To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[16] This can be measured using a cell viability assay such as the MTT or MTS assay.

Q4: How can I investigate if increased drug efflux is the cause of resistance to this compound?

You can investigate the role of efflux pumps by:

  • Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between your resistant and parental cell lines.[17]

  • Inhibitor Studies: Treat the resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound. A restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of that specific efflux pump.

Q5: What should I do if I suspect the activation of an alternative signaling pathway is causing resistance?

If you hypothesize that an alternative signaling pathway is compensating for the effects of this compound, you can:

  • Pathway Analysis: Use techniques like phosphoprotein arrays or RNA sequencing to identify upregulated signaling pathways in the resistant cells compared to the parental cells. Common pathways involved in resistance include PI3K/Akt/mTOR and MAPK/ERK.[9][11][18]

  • Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified alternative pathway. Synergistic effects would support this mechanism of resistance.[19]

Q6: Could changes in apoptosis regulation be responsible for the observed resistance?

Yes, an impaired apoptotic response is a common mechanism of drug resistance.[13][14] To investigate this, you can:

  • Apoptosis Assays: Treat both parental and resistant cells with this compound and measure markers of apoptosis, such as caspase activation (e.g., cleaved caspase-3), PARP cleavage, or Annexin V staining.[20][21] A reduced apoptotic response in the resistant cell line would indicate a defect in this pathway.

  • Expression of Apoptosis Regulators: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[16][22][23]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the current concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.

  • Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental line to quantify the level of resistance.

  • Cryopreserve: Cryopreserve vials of the resistant cells at different stages of development.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.[20][24][25]

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[21][26]

Materials:

  • Parental and resistant cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways

cluster_0 Hypothetical this compound Action and Resistance cluster_1 Resistance Mechanisms Phenazostatin_C This compound Target_Protein Target Protein Phenazostatin_C->Target_Protein Inhibits Efflux_Pump ABC Transporter (e.g., P-gp) Phenazostatin_C->Efflux_Pump Pumped out Apoptosis Apoptosis Target_Protein->Apoptosis Promotes Cell_Survival Cell Survival Target_Protein->Cell_Survival Inhibits Alt_Pathway Alternative Survival Pathway (e.g., PI3K/Akt) Alt_Pathway->Cell_Survival Promotes Target_Mutation Target Mutation Target_Mutation->Target_Protein Alters cluster_0 Workflow for Investigating this compound Resistance Start Observe Decreased Sensitivity to This compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Efflux Drug Efflux (qPCR, Inhibitors) Investigate_Mechanism->Efflux Signaling Alternative Signaling (Pathway Analysis) Investigate_Mechanism->Signaling Apoptosis_Reg Apoptosis Regulation (Apoptosis Assays) Investigate_Mechanism->Apoptosis_Reg Develop_Strategy Develop Overcoming Strategy Efflux->Develop_Strategy Signaling->Develop_Strategy Apoptosis_Reg->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy cluster_0 Developing a Resistant Cell Line Parental_Cells Parental Cell Line Treat_IC50 Treat with IC50 of This compound Parental_Cells->Treat_IC50 Select_Survivors Select and Expand Survivors Treat_IC50->Select_Survivors Increase_Dose Increase This compound Concentration Select_Survivors->Increase_Dose Increase_Dose->Select_Survivors Repeat Cycles Resistant_Line Resistant Cell Line Increase_Dose->Resistant_Line After several months

References

Technical Support Center: Minimizing Off-Target Effects of Phenazostatin C in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a generalized framework for addressing off-target effects of small molecule inhibitors. As of the latest literature review, the direct molecular target(s) of Phenazostatin C have not been publicly disclosed. Therefore, the quantitative data, specific protein interactions, and signaling pathways described herein are presented as illustrative examples to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For a compound like this compound, which exhibits neuroprotective properties, it is crucial to distinguish between the effects mediated by its intended target and those caused by binding to other proteins. Undesired off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and a misleading structure-activity relationship (SAR) for lead optimization.

Q2: How can I determine an appropriate working concentration for this compound to minimize off-target effects?

A key strategy to minimize off-target effects is to use the lowest concentration of the compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve for the intended biological activity. It is recommended to work at concentrations at or near the EC50 (for cellular protection) or IC50 (for target inhibition) value. Using concentrations significantly higher than the on-target potency increases the likelihood of engaging lower-affinity off-target proteins.

Q3: What are essential control experiments to differentiate on-target from off-target effects of this compound?

To validate that the observed phenotype is due to the intended on-target activity of this compound, several control experiments are crucial:

  • Use of a structurally related inactive analog: If available, a molecule with a similar chemical structure to this compound but lacking activity against the putative target can help to identify non-specific effects.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the proposed target protein should render the cells insensitive to this compound if the observed effect is on-target.

  • Rescue experiments: In a target knockdown/knockout background, re-introducing the target protein (e.g., via a plasmid) should restore sensitivity to this compound.

  • Use of a structurally distinct inhibitor: If another inhibitor for the same target is known, it should ideally produce the same phenotype as this compound.

Troubleshooting Guide

Issue 1: I observe significant cytotoxicity at concentrations where I expect this compound to be active.
  • Possible Cause: The observed toxicity may be due to off-target effects.

  • Troubleshooting Steps:

    • Perform a comprehensive dose-response analysis for both the desired neuroprotective effect and cell viability. This will help determine the therapeutic window of the compound.

    • Conduct a cell health assessment. Use assays like MTT, CellTiter-Glo, or Annexin V/PI staining to quantify apoptosis and necrosis at various concentrations of this compound.

    • Consider off-target screening. If resources permit, screen this compound against a panel of common off-target liabilities, such as kinases, GPCRs, and ion channels.

Issue 2: The neuroprotective effect of this compound is inconsistent across different cell lines.
  • Possible Cause: The expression level of the on-target or key off-target proteins may vary between cell lines.

  • Troubleshooting Steps:

    • Quantify the expression of the putative target protein in the different cell lines using techniques like Western blotting or qPCR.

    • Characterize the cell lines. Ensure that the cell lines used are from a reliable source and have been properly authenticated.

    • Standardize experimental conditions. Factors such as cell passage number, confluence, and media composition can influence cellular responses.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate how such information should be structured for easy comparison.

Table 1: Hypothetical Potency and Selectivity of this compound

ParameterValue (Hypothetical)Description
On-Target Activity
Target X IC5050 nMConcentration of this compound required to inhibit 50% of Target X activity in a biochemical assay.
Neuroprotection EC500.37 µMConcentration of this compound required to achieve 50% of the maximal neuroprotective effect in cells.
Off-Target Activity
Kinase Y IC505 µMConcentration of this compound required to inhibit 50% of Kinase Y activity.
GPCR Z Ki10 µMInhibitory constant of this compound for binding to GPCR Z.
Cellular Effects
Cytotoxicity CC50 (N18-RE-105 cells)>100 µMConcentration of this compound that causes 50% cell death in N18-RE-105 neuronal cells.

Table 2: Example Data from a Kinase Selectivity Panel (Hypothetical)

Kinase Target% Inhibition @ 1 µM this compoundIC50 (µM)
Target X 95% 0.05
Kinase A10%> 50
Kinase B5%> 50
Kinase Y60%5
Kinase C2%> 50

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify the direct binding of this compound to its intracellular target in a cellular context.

  • Cell Culture and Treatment:

    • Culture the neuronal cell line of interest (e.g., N18-RE-105) to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, unbound protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • A positive target engagement is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, signifying ligand-induced thermal stabilization.

Protocol 2: Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., a potential off-target).

  • Reagents and Preparation:

    • Recombinant kinase, substrate peptide, ATP, and kinase buffer.

    • Serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate peptide, and this compound (or vehicle) to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

  • Detection:

    • Measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that quantifies the remaining ATP (e.g., ADP-Glo).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Profiling dose_response Dose-Response Curve (Neuroprotection Assay) cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity Determine Therapeutic Window cetsa CETSA for Target Engagement cytotoxicity->cetsa Confirm On-Target Binding knockdown Target Knockdown (siRNA/CRISPR) cetsa->knockdown Validate Target Dependence kinase_panel Kinase Panel Screen knockdown->kinase_panel Assess Selectivity gpcr_panel GPCR Panel Screen kinase_panel->gpcr_panel Broaden Profiling

Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.

signaling_pathway cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Off-Target Effect PZC This compound TargetX Target X PZC->TargetX OffTargetY Off-Target Y PZC->OffTargetY PathwayA Signaling Pathway A TargetX->PathwayA Neuroprotection Neuroprotection PathwayA->Neuroprotection PathwayB Signaling Pathway B OffTargetY->PathwayB Toxicity Toxicity PathwayB->Toxicity

Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.

Phenazostatin C assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Phenazostatin C in various experimental assays. The information is designed to help identify and mitigate common sources of interference, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a diphenazine compound isolated from Streptomyces sp.[1][2][3]. Its primary reported biological activities are neuronal cell protection and free radical scavenging[4]. It has been shown to inhibit glutamate toxicity in neuronal cell lines and exhibits antioxidant properties by scavenging free radicals[4].

Q2: What are the common assays used to evaluate the activity of this compound?

Given its neuroprotective and antioxidant properties, common assays would include:

  • Cell Viability Assays: To measure the protective effect against neurotoxins (e.g., glutamate, H₂O₂). Examples include MTT, MTS, and CellTiter-Glo® assays.

  • Cytotoxicity Assays: To quantify cell death prevented by this compound. Lactate dehydrogenase (LDH) release assays are common.

  • Oxidative Stress Assays: To measure the reduction of reactive oxygen species (ROS). Probes like DCFDA are often used.

  • Apoptosis Assays: To determine if the protective mechanism involves inhibition of apoptosis. Methods include caspase activity assays and TUNEL staining.

Q3: How can I minimize the "edge effect" in my microplate assays?

The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation and temperature gradients[5]. To mitigate this:

  • Avoid using the outer 36 wells of a 96-well plate for experimental samples.

  • Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier[5].

  • Ensure proper humidification in the incubator.

  • Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after cell seeding and before incubation to ensure even cell distribution[5].

Q4: Does cell passage number affect assay results?

Yes, the passage number can significantly influence experimental outcomes[6]. Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers, which can alter growth rates and responses to stimuli, leading to inconsistent results[5]. It is crucial to use cells within a defined, low passage number range and to implement a cell banking system (master and working cell banks) to ensure consistency[5].

Troubleshooting Guide

Issue 1: High background fluorescence in my assay.

  • Symptoms: High signal in negative control wells, leading to a low signal-to-noise ratio.

  • Possible Causes & Solutions:

    • Autofluorescence of this compound: Phenazine compounds are known to be colored and can be inherently fluorescent. This is a significant issue in high-content screening, as many compounds in screening libraries exhibit autofluorescence[7].

      • Mitigation: Run a control plate with only the compound in media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. If significant, subtract this background from your experimental wells. Consider switching to fluorophores with red-shifted excitation and emission spectra, as compound autofluorescence is often lower at these wavelengths[7][8].

    • Autofluorescence of Cells or Media: Cellular components like NADH and riboflavin, as well as media components like phenol red and serum, can contribute to background fluorescence[7][9].

      • Mitigation: Image cells in phenol red-free media or PBS. Use a plate reader that can measure from the bottom if working with adherent cells to bypass media fluorescence[9].

    • Non-specific Antibody Binding: If using an immunofluorescence-based assay, this can be a major source of background.

      • Mitigation: Increase the concentration or change the type of blocking agent. Titrate primary and secondary antibody concentrations to find the lowest effective concentration[5].

Table 1: Strategies to Mitigate Autofluorescence

StrategyDescriptionKey Considerations
Spectral Separation Select fluorophores that emit in the far-red spectrum (e.g., DyLight™ 649, Alexa Fluor 647) where cellular and compound autofluorescence is typically lower[8][10].Requires appropriate filters and detectors on the imaging system or plate reader.
Background Subtraction Measure the fluorescence of an "unlabeled" control (cells + compound, no fluorescent probe) and subtract this value from all other readings[11].Assumes autofluorescence is consistent across all conditions.
Quenching Reagents Use commercial reagents (e.g., TrueVIEW, Sudan Black B) or chemical treatments (e.g., sodium borohydride) to quench autofluorescence from fixation or endogenous sources[10].Must be tested for compatibility with the assay and cell type to ensure it doesn't affect the specific signal.
Instrument Settings Optimize instrument settings like focal height and gain to maximize the specific signal relative to the background[9].For cell-based assays, ensure the focal height is adjusted to the layer of adherent cells at the bottom of the well[9].

Issue 2: High variability between replicate wells.

  • Symptoms: Large standard deviations between technical replicates, leading to inconsistent results.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Uneven distribution of cells across the plate.

      • Mitigation: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature for 15-20 minutes before incubation for even settling[5].

    • Pipetting Errors: Inaccurate or inconsistent liquid handling.

      • Mitigation: Regularly calibrate pipettes. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently[5].

    • Uneven Compound Distribution: Poor mixing of this compound in the wells.

      • Mitigation: After adding the compound, gently mix the plate on an orbital shaker for a few seconds.

Table 2: Example Neuroprotection Assay Data Troubleshooting

Condition A (Control) Condition B (Toxin) Condition C (Toxin + this compound) Data Quality
Raw Data (Absorbance) 1.05, 1.02, 1.080.45, 0.48, 0.460.85, 0.88, 0.82Good
Mean 1.050.460.85
Std. Deviation 0.030.0150.03Low variability.
Raw Data (Absorbance) 1.10, 0.85, 1.250.65, 0.35, 0.500.95, 0.60, 0.80Poor
Mean 1.070.500.78
Std. Deviation 0.200.150.18High variability, suggesting pipetting or cell seeding errors.

Experimental Protocols

Protocol: Assessing Neuroprotective Activity of this compound using an MTT Assay

This protocol is designed to test the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from glutamate-induced toxicity.

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Perform a cell count and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well tissue culture-treated plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add 100 µL of the this compound dilutions to the appropriate wells. Include a "vehicle control" (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours.

  • Toxin Challenge:

    • Prepare a stock solution of L-Glutamic acid in serum-free medium.

    • Add a pre-determined toxic concentration (e.g., 50 mM final concentration) of glutamate to all wells except the "vehicle control" wells.

    • Incubate for 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting or shaking.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve of this compound concentration vs. cell viability.

Visualizations

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed Neuronal Cells in 96-well Plate b Incubate 24h a->b c Pre-treat with This compound (1-2h) b->c d Add Neurotoxin (e.g., Glutamate) c->d e Incubate 24h d->e f Add Viability Reagent (e.g., MTT, MTS) e->f g Incubate (1-4h) f->g h Read Signal (Absorbance/Fluorescence) g->h G A High Background Signal Observed B Is the compound colored or potentially fluorescent? A->B C Run Compound-only Control B->C Yes G Check Media and Cells for Autofluorescence B->G No D Is background from compound significant? C->D E Use Background Subtraction D->E Yes I Problem is likely not autofluorescence. Check for non-specific binding or contamination. D->I No F Switch to Far-Red Fluorophores E->F If still high H Use Phenol Red-Free Media or PBS for reading G->H G A Neurotoxin (e.g., Glutamate) B Oxidative Stress (Increased ROS) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis / Cell Death D->E F This compound F->B Inhibits (Radical Scavenging)

References

Scaling up Phenazostatin C production from Streptomyces cultures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up Phenazostatin C Production

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the production of this compound from Streptomyces cultures. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diphenazine compound isolated from Streptomyces sp.[1]. Phenazines are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, including Streptomyces and Pseudomonas.[2][3]. Many phenazine compounds, including phenazostatins, have demonstrated promising biological activities, such as antitumor and neuroprotective effects.[1][4].

Q2: What is the biosynthetic origin of phenazines in Streptomyces?

A2: The biosynthesis of phenazines in Streptomyces originates from the shikimic acid pathway.[5]. The core phenazine structure is typically derived from precursors like chorismic acid, leading to the formation of phenazine-1,6-dicarboxylic acid (PDC) as a key intermediate.[2][3][4]. The complex structures of phenazostatins are then achieved through various modifications by enzymes such as monooxygenases, methyltransferases, and cyclases.[3][4].

Q3: When is the optimal time to harvest a Streptomyces culture for secondary metabolite production?

A3: Secondary metabolites like this compound are typically produced during the late growth or stationary phase of the Streptomyces life cycle.[6]. This production is often triggered by nutrient depletion or other environmental stress signals.[6]. Therefore, harvesting should be timed for this phase, which can be determined by monitoring biomass growth (e.g., optical density or dry cell weight) and product titer over time.

Q4: What are the main challenges in scaling up Streptomyces fermentations?

A4: Key challenges include:

  • Low Yields: Secondary metabolite production is often in low concentrations.[6].

  • Process Variability: Maintaining consistent morphology (mycelial aggregation) and productivity across different scales can be difficult.[6].

  • Nutrient Repression: High concentrations of certain nutrients, particularly phosphate, can repress the biosynthetic pathways for antibiotic production.[7][8].

  • Silent Gene Clusters: Many biosynthetic gene clusters (BGCs) in Streptomyces are not expressed under standard laboratory conditions.[9][10].

  • Downstream Processing: Extracting and purifying the target compound from a complex fermentation broth can be inefficient.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scaling-up process.

Q5: My Streptomyces culture shows good biomass growth, but the this compound yield is negligible. What should I investigate?

A5: This is a common issue where primary metabolism (growth) is favored over secondary metabolism. Several factors could be responsible. The logical troubleshooting workflow below can help diagnose the root cause.

G Start Low this compound Titer (Good Biomass) CheckContamination 1. Verify Culture Purity (Microscopy, Plating) Start->CheckContamination Contaminated Result: Contaminated CheckContamination->Contaminated Yes Pure Result: Pure Culture CheckContamination->Pure No Action_Contamination Action: Use fresh stock culture Review aseptic techniques Contaminated->Action_Contamination CheckMedia 2. Review Media Composition Pure->CheckMedia Phosphate Is Phosphate Level Too High? (> 1-10 mM can be repressive) CheckMedia->Phosphate CarbonSource Is a Readily Metabolized Carbon Source Repressing? (e.g., High Glucose) CheckMedia->CarbonSource CheckParams 3. Check Fermentation Parameters CheckMedia->CheckParams Action_Media Action: Reduce initial phosphate. Test alternative/complex carbon sources. Phosphate->Action_Media CarbonSource->Action_Media Aeration Is Dissolved Oxygen (DO) Sufficient? CheckParams->Aeration pH_Profile Is pH within Optimal Range? (Typically 6.0-8.0 for Streptomyces) CheckParams->pH_Profile HarvestTime Was Harvest Time Optimal? (Stationary Phase) CheckParams->HarvestTime CheckGenetics 4. Consider Genetic Factors CheckParams->CheckGenetics Action_Params Action: Increase agitation/aeration. Monitor and control pH. Perform a time-course study. Aeration->Action_Params pH_Profile->Action_Params HarvestTime->Action_Params SilentCluster Is the BGC Silent? (Common in lab conditions) CheckGenetics->SilentCluster Action_Genetics Action: Use elicitors (e.g., Goadsporin). Co-culture with other microbes. Manipulate regulatory genes (e.g., PhoP). SilentCluster->Action_Genetics G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Strain 1. Strain Activation (From Spore Stock) Seed 2. Seed Culture (Shake Flask, 2-5 days) Strain->Seed Ferment 3. Production Fermentation (Bioreactor, 7-14 days) Seed->Ferment Harvest 4. Harvest & Separation (Centrifugation/Filtration) Ferment->Harvest Extract 5. Solvent Extraction (Mycelium & Broth) Harvest->Extract Purify 6. Chromatography (Silica -> HPLC) Extract->Purify Analyze 7. Analysis & QC (HPLC, MS, NMR) Purify->Analyze G Pi_high High Phosphate (Pi) PhoR Sensor Kinase PhoR Pi_high->PhoR Inactivates Pi_low Low Phosphate (Pi) Pi_low->PhoR Activates PhoP Response Regulator PhoP PhoR->PhoP No Phosphorylation PhoP_P Phosphorylated PhoP-P PhoR->PhoP_P Phosphorylates Primary Primary Metabolism (Growth) PhoP->Primary Promotes PhoP_P->Primary Represses Secondary Secondary Metabolism (this compound Biosynthesis) PhoP_P->Secondary Activates BGCs

References

Technical Support Center: Modifying Phenazostatin C for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of Phenazostatin C to enhance its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are planning to synthesize analogs of this compound to improve its neuroprotective activity. Which positions on the phenazine core are the most promising for modification?

A1: While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, general principles of medicinal chemistry and studies on related phenazine compounds suggest that modifications to the phenazine core and its substituents can significantly impact biological activity. Key areas for modification include:

  • Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on the phenazine rings can alter the electronic properties and bioavailability of the molecule. Halogenation, for instance, has been shown to enhance the antibacterial activity of some phenazines.

  • Modification of the Side Chains: The side chains of phenazostatins are crucial for their biological activity. Altering the length, polarity, and steric bulk of these chains can influence receptor binding and cell permeability.

  • N-Oxidation: The nitrogen atoms in the phenazine ring can be oxidized to form N-oxides, which has been shown to modulate the biological activity of other phenazine compounds.

Q2: Our synthesized this compound analogs are showing poor solubility in aqueous solutions, making it difficult to perform in vitro assays. How can we address this?

A2: Poor aqueous solubility is a common challenge with polycyclic aromatic compounds like phenazines. Here are a few strategies to consider:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase hydrophilicity.

  • Prodrug Approach: Synthesize a more soluble prodrug that is metabolized in vivo to the active compound. For example, creating an ester or a phosphate derivative.

  • Formulation Strategies: Utilize formulation techniques such as co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins to enhance solubility for in vitro testing. Ensure that the chosen vehicle is not toxic to the cells at the concentrations used.

Q3: We are observing high cytotoxicity with some of our modified this compound analogs in our neuronal cell line. What could be the cause and how can we mitigate it?

A3: High cytotoxicity can arise from several factors. Here are some troubleshooting steps:

  • Non-specific Toxicity: The compound may be causing general cellular toxicity rather than a specific targeted effect. This can be assessed by testing the compound on a non-neuronal cell line.

  • Off-Target Effects: The modification may have introduced an interaction with an unintended cellular target. Consider performing a broader pharmacological screen to identify potential off-target activities.

  • Reactive Metabolites: The compound may be metabolized into a toxic species. You can investigate this by co-incubating the compound with liver microsomes and then testing the resulting mixture for cytotoxicity.

  • Structure-Toxicity Relationship: Systematically analyze the structural features of your analogs to identify any moieties that are consistently associated with high toxicity. This can help in designing future analogs with a better safety profile.

Troubleshooting Guides

Guide 1: Inconsistent Results in Neuronal Protection Assay
Problem Possible Cause Solution
High variability between replicate wells.- Inconsistent cell seeding density.- Uneven compound distribution.- Edge effects in the microplate.- Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No protective effect observed even with the parent compound.- Glutamate concentration is too high, causing overwhelming toxicity.- Assay window is too short or too long.- Perform a dose-response curve for glutamate to determine the optimal concentration that induces ~50-70% cell death.- Optimize the incubation time for both the compound pre-treatment and the glutamate challenge.
"U-shaped" dose-response curve (protection at low concentrations, toxicity at high concentrations).- The compound may have biphasic effects, or it could be precipitating at higher concentrations.- Carefully examine the wells for any signs of compound precipitation.- Extend the dose-response curve to lower concentrations to better define the protective window.
Guide 2: Difficulty in Synthesizing this compound Analogs
Problem Possible Cause Solution
Low yield of the desired product.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Instability of starting materials or intermediates.- Systematically optimize reaction parameters using a design of experiments (DoE) approach.- Ensure the purity of starting materials and handle sensitive reagents under inert atmosphere.
Formation of multiple side products.- Lack of regioselectivity in the reaction.- Competing reaction pathways.- Use protecting groups to block reactive sites that are not intended for modification.- Explore alternative synthetic routes that offer better control over regioselectivity.
Difficulty in purifying the final compound.- Similar polarity of the desired product and impurities.- Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider derivatizing the compound to alter its polarity for easier separation.

Quantitative Data Summary

The following table summarizes the neuroprotective activity of Phenazostatin A and B and provides a template for presenting data for newly synthesized this compound analogs.

CompoundEC50 (µM) in N18-RE-105 cells[1]Notes
Phenazostatin A0.34Inhibited glutamate-induced neurotoxicity.[1]
Phenazostatin B0.33Inhibited glutamate-induced neurotoxicity.[1]
Hypothetical Analog C-1[Insert Value][e.g., Modification at R1 position]
Hypothetical Analog C-2[Insert Value][e.g., Modification at R2 position]

Experimental Protocols

Protocol 1: Neuronal Protection Assay Against Glutamate-Induced Excitotoxicity
  • Cell Culture:

    • Culture N18-RE-105 neuronal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well microplate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its analogs) in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with the compound-containing medium.

    • Incubate for 1 hour.

  • Glutamate Challenge:

    • Add glutamate to each well to a final concentration of 1 mM.

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the EC50 value.

Protocol 2: Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Follow steps 1 and 2 of the Neuronal Protection Assay protocol.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the culture medium from the wells and replace it with the compound-containing medium.

    • Incubate for 48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Follow step 5 of the Neuronal Protection Assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis s1 This compound s2 Chemical Modification s1->s2 s3 Purification & Characterization s2->s3 a1 Solubility Assessment s3->a1 Test Analogs a2 Cytotoxicity Assay a1->a2 a3 Neuronal Protection Assay a2->a3 d1 Determine IC50 & EC50 a3->d1 d2 SAR Analysis d1->d2

Caption: Workflow for synthesis and screening of this compound analogs.

putative_neuroprotective_pathway cluster_stress Cellular Stress cluster_cell Neuronal Cell Glutamate Glutamate Oxidative_Stress Oxidative Stress Glutamate->Oxidative_Stress Apoptosis_Modulation Inhibition of Apoptotic Signaling Oxidative_Stress->Apoptosis_Modulation induces Phenazostatin_C This compound (or Analog) Antioxidant_Response Activation of Antioxidant Pathways Phenazostatin_C->Antioxidant_Response enhances Phenazostatin_C->Apoptosis_Modulation promotes Antioxidant_Response->Oxidative_Stress reduces Cell_Survival Neuronal Survival Apoptosis_Modulation->Cell_Survival

Caption: Putative neuroprotective signaling pathway of this compound.

References

Validation & Comparative

Comparative Analysis of Phenazostatin C and Idebenone in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents, numerous compounds are being investigated for their potential to mitigate neuronal damage in various pathological conditions. This guide provides a comparative analysis of two such compounds: Phenazostatin C, a novel diphenazine, and idebenone, a synthetic analogue of coenzyme Q10. This comparison aims to provide an objective overview based on available experimental data to aid researchers and drug development professionals in their evaluation of these molecules.

Introduction to the Compounds

This compound is a diphenazine compound isolated from Streptomyces sp. 833.[1] It has been identified as a substance with neuronal cell protecting and free radical scavenging activity.[1]

Idebenone is a synthetic antioxidant and a short-chain analogue of the essential mitochondrial electron carrier, coenzyme Q10.[2] It has been investigated for its therapeutic potential in a range of neurodegenerative diseases and other conditions associated with oxidative stress.[2][3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data for this compound and idebenone from various in vitro and in vivo studies.

Table 1: Cell Viability and Neuroprotection

CompoundAssayCell Line/ModelInsultConcentrationEffectReference
This compound Cell ViabilityN18-RE-105GlutamateEC50: 0.34 µMInhibition of glutamate toxicity[1]
Idebenone MTT AssayHT22Glutamate (5 mM)2.5, 5, 10 µMDose-dependent increase in cell viability[4]
Idebenone MTT AssaySH-SY5Y-1-10 µMNo effect on cell viability
Idebenone MTT AssaySH-SY5Y-≥ 25 µMSignificant reduction in cell viability
Idebenone Striatal Damage AssessmentRatKainic acid, Quisqualic acid-Significant protection against neuronal degeneration[5]
Idebenone Striatal Damage AssessmentRatQuinolinic acid-No significant protection[5]

Table 2: Antioxidant and Anti-apoptotic Effects

CompoundAssayModelEffectReference
This compound Free radical scavenging-Demonstrated activity[1]
Idebenone Lipid PeroxidationRat Hippocampus (Pilocarpine-induced seizures)Significant reduction[6]
Idebenone Glutathione (GSH) LevelRat Hippocampus (Pilocarpine-induced seizures)Prevention of depletion[6]
Idebenone Catalase ActivityRat Hippocampus (Pilocarpine-induced seizures)Normalization[6]
Idebenone DNA FragmentationRat Hippocampus (Pilocarpine-induced seizures)Significant reduction[6]
Idebenone Apoptotic IndexRat Hippocampus (Carbon monoxide poisoning)Significant reduction[7]
Idebenone Malondialdehyde (MDA) LevelsRat Hippocampus (Carbon monoxide poisoning)Significant reduction[7]

Mechanisms of Action and Signaling Pathways

This compound

The precise signaling pathways involved in the neuroprotective effects of this compound have not been extensively elucidated. Its known mechanisms are primarily attributed to its ability to inhibit glutamate-induced toxicity and its free radical scavenging properties.

Phenazostatin_C_Mechanism cluster_stress Cellular Stress cluster_effects Neuroprotective Effects Glutamate Glutamate Excitotoxicity Inhibition Inhibition of Glutamate Toxicity ROS Reactive Oxygen Species (ROS) Scavenging Free Radical Scavenging Phenazostatin_C This compound Phenazostatin_C->Inhibition Inhibits Phenazostatin_C->Scavenging Promotes

This compound's known neuroprotective actions.
Idebenone

Idebenone exerts its neuroprotective effects through a multi-faceted mechanism involving antioxidant activity and modulation of mitochondrial function. A key aspect of its action is its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces idebenone to its active antioxidant form, idebenol.[2][3] This allows it to scavenge free radicals and also to act as an electron carrier in the mitochondrial electron transport chain, bypassing complex I and restoring ATP production in cases of mitochondrial dysfunction.[2]

Idebenone_Signaling_Pathway cluster_input Cellular State cluster_processing Mechanism of Action cluster_output Neuroprotective Outcomes Idebenone Idebenone NQO1 NQO1 Idebenone->NQO1 NADPH NAD(P)H NADPH->NQO1 ROS Reactive Oxygen Species (ROS) Antioxidant Antioxidant Effect (ROS Scavenging) Mito_Dysfunction Mitochondrial Complex I Dysfunction ETC Mitochondrial Electron Transport Chain (ETC) Idebenol Idebenol (Reduced form) NQO1->Idebenol Reduction Idebenol->ETC Electron Donation (Bypasses Complex I) Idebenol->Antioxidant ATP ATP Production (Energy Restoration) ETC->ATP

Idebenone's neuroprotective signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.

    • Plate cells in a 96-well plate and incubate with the test compound.

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.

    • Culture cells in a 96-well plate and treat with the test compound.

    • Collect the cell culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate to allow for the conversion of a tetrazolium salt into a colored formazan product.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Oxidative Stress and Apoptosis Assays
  • ROS (Reactive Oxygen Species) Measurement:

    • Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Treat cells with the test compound and/or an oxidative stressor.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • GSH (Glutathione) Assay:

    • Homogenize brain tissue or lyse cells.

    • Deproteinate the samples.

    • Use a colorimetric or fluorometric assay kit to measure the levels of total and/or reduced glutathione. The assay is typically based on the reaction of GSH with a specific chromogen.

  • Caspase-3 Activity Assay:

    • Lyse cells to release cellular components.

    • Add a caspase-3 specific substrate conjugated to a chromophore or fluorophore to the cell lysate.

    • Incubate to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.

    • Measure the absorbance or fluorescence to quantify caspase-3 activity, which is an indicator of apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix and permeabilize brain tissue sections or cells.

    • Incubate with a reaction mixture containing TdT and labeled dUTPs. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • Visualize the labeled cells using fluorescence microscopy.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture / Animal Model Compound_Treatment Treatment with This compound or Idebenone Cell_Culture->Compound_Treatment Induce_Injury Induction of Neuronal Injury (e.g., Glutamate, Oxidative Stress) Compound_Treatment->Induce_Injury Viability Cell Viability Assays (MTT, LDH) Induce_Injury->Viability Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Induce_Injury->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase Activity, TUNEL) Induce_Injury->Apoptosis Data_Quantification Data Quantification Viability->Data_Quantification Oxidative_Stress->Data_Quantification Apoptosis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Neuroprotective Efficacy Statistical_Analysis->Conclusion

General workflow for neuroprotection studies.

Conclusion

This comparative analysis highlights the current state of knowledge regarding the neuroprotective properties of this compound and idebenone. Idebenone has been extensively studied, with a significant body of evidence supporting its multifaceted neuroprotective mechanisms, including antioxidant effects and mitochondrial function restoration. Quantitative data from various in vitro and in vivo models are readily available for idebenone.

In contrast, the available data on this compound is limited, primarily stemming from its initial discovery. While it shows promise as a neuroprotective agent with potent activity against glutamate-induced toxicity, further research is critically needed to elucidate its mechanisms of action, establish its efficacy in a broader range of neurodegenerative models, and provide a more comprehensive quantitative assessment of its effects.

For researchers and drug development professionals, idebenone represents a well-characterized compound with a clear mechanistic rationale for its neuroprotective effects. This compound, on the other hand, is a novel compound with demonstrated potential that warrants further investigation to fully understand its therapeutic promise. Future studies directly comparing these two compounds in standardized experimental models would be invaluable for a definitive assessment of their relative neuroprotective capabilities.

References

A Comparative Analysis of Phenazostatin C and Cisplatin: Evaluating Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: The existing body of scientific literature primarily identifies Phenazostatin C as a compound with neuroprotective properties. To date, there is a notable absence of published studies specifically validating its anticancer activity against various cancer cell lines or in direct comparison with established chemotherapeutic agents like cisplatin.

Therefore, this guide presents a comparative analysis between the well-established anticancer drug, cisplatin, and the broader class of phenazine compounds , to which this compound belongs. Several phenazine derivatives have demonstrated significant anticancer effects, and their mechanisms provide a valuable framework for understanding the potential, albeit currently unproven, anticancer activity of this compound. The data and experimental protocols for the "phenazine compound" are based on published research on various anticancer phenazine derivatives and should be interpreted as representative of the class, not of this compound itself.

Introduction to Cisplatin and Phenazine Compounds

Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of numerous cancers.[1] Its primary mechanism of action involves binding to nuclear DNA and forming cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1] Despite its efficacy, cisplatin's clinical use is often limited by significant side effects and the development of drug resistance.[2]

Phenazine compounds are a large class of nitrogen-containing heterocyclic molecules produced by various microorganisms. While this compound is noted for its neuroprotective effects, other phenazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and necrosis.[4][5]

Comparative Anticancer Activity: A Data-Driven Overview

The following tables summarize the in vitro cytotoxicity of a representative phenazine compound and cisplatin against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative Phenazine Cation and Cisplatin
Cell Line Representative Phenazine Cation (μM)
A2780 (Ovarian Carcinoma)Potent
A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)Slightly lower potency than in A2780
T24 (Bladder Carcinoma)18
MCF7 (Breast Carcinoma)15
HEK293 (Non-cancerous)Reduced cytotoxicity

Data for the representative phenazine cation is adapted from studies on specific phenazine compounds and is for comparative purposes only.[5]

Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin
Cell Line Cisplatin (μM)
A2780 (Ovarian Carcinoma)Standard
A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)High resistance
T24 (Bladder Carcinoma)3
MCF7 (Breast Carcinoma)26
HEK293 (Non-cancerous)Cytotoxic

IC50 values for cisplatin can vary depending on the specific experimental conditions.[5]

Mechanisms of Action: A Comparative Look

The anticancer effects of cisplatin and phenazine compounds are rooted in their distinct mechanisms of inducing cell death.

Cisplatin's Mechanism of Action:

Cisplatin enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The resulting hydrated species is highly reactive and binds to the N7 position of purine bases in DNA, primarily guanine. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure. This DNA damage is recognized by cellular machinery, leading to cell cycle arrest and the activation of apoptotic pathways.

cisplatin_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake DNA Nuclear DNA Cisplatin_int->DNA Binds to Purine Bases DNA_damage DNA Cross-links (DNA Damage) Cisplatin_int->DNA_damage Forms CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis phenazine_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Phenazine Phenazine Compound Lysosome Lysosome Phenazine->Lysosome Cellular Uptake & Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Enzymes Release of Lysosomal Enzymes LMP->Enzymes Necrosis Necrosis Enzymes->Necrosis Apoptosis Apoptosis Enzymes->Apoptosis experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Flow Cytometry) A1 Seed Cancer Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells B2 Harvest Cells B1->B2 B3 Stain with Annexin V/PI B2->B3 B4 Analyze by Flow Cytometry B3->B4 B5 Quantify Apoptotic Cells B4->B5 cisplatin_signaling Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 MAPK MAPK Pathway Activation DNA_damage->MAPK CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

References

Phenazostatin C: An Analysis of Potential Cross-reactivity with Major Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazostatin C is a novel diphenazine compound recognized for its neuroprotective properties. Primarily characterized by its potent antioxidant and free-radical scavenging activities, its mechanism of action is largely attributed to the mitigation of oxidative stress and inhibition of lipid peroxidation. This guide provides a comparative analysis of this compound's known functions against the backdrop of major signaling pathways that are often subject to cross-reactivity by therapeutic compounds. Due to a lack of direct studies on this compound's interaction with specific signaling cascades, this comparison leverages data from related phenazine compounds to infer potential, yet unconfirmed, cross-reactivity.

Primary Function: Neuroprotection Against Glutamate Excitotoxicity

This compound has been identified as a neuroprotective agent, notably for its ability to counteract glutamate-induced toxicity. Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity. This process is a significant contributor to the neuronal damage observed in ischemic stroke and various neurodegenerative diseases. The protective effect of this compound is primarily attributed to its capacity to neutralize reactive oxygen species (ROS) generated during excitotoxicity, thereby preventing downstream cellular damage.

Comparison with Related Phenazine Compounds

While direct evidence of this compound's interaction with specific signaling pathways is currently unavailable in the scientific literature, studies on other phenazine derivatives offer insights into potential, unverified cross-reactivity. The following table summarizes the observed effects of various phenazine compounds on key signaling pathways.

Compound Class/DerivativeSignaling Pathway AffectedObserved EffectQuantitative Data (IC50)Reference
This compound Glutamate Excitotoxicity Pathway Inhibition of neuronal cell death Not ReportedInferred from neuroprotective activity
Various Phenazine DerivativesPI3K/Akt/mTOR PathwayInhibitionIC50 values for some derivatives against cancer cell lines range from low micromolar to nanomolar, but not specific to pathway inhibition.[1][2][1][2]
Various Phenazine DerivativesNF-κB Signaling PathwayInhibition of activationIC50 values for some inhibitors are in the micromolar range.[3][4][3][4]
Thioridazine (a phenothiazine)PI3K/Akt/mTOR PathwayInhibition of phosphorylation of PI3K, Akt, and 4E-BP1Not specified for pathway components.Inferred from related heterocyclic compounds
Certain Oxazine DerivativesNF-κB Signaling PathwayDecreased DNA binding ability of NF-κBNot specified.Inferred from related heterocyclic compounds

Note: The data for phenazine derivatives other than this compound are presented to illustrate the potential for this class of compounds to interact with key signaling pathways. These findings do not directly implicate this compound in these interactions.

Experimental Protocols

Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol outlines a general method to evaluate the neuroprotective effects of a compound like this compound against glutamate-induced toxicity in primary neuronal cultures.

1. Primary Neuronal Culture:

  • Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.
  • Plate the dissociated neurons onto poly-L-lysine coated culture plates in a suitable growth medium.
  • Maintain the cultures for 7-10 days to allow for maturation.

2. Compound Treatment and Glutamate Challenge:

  • Pre-treat the mature neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
  • Introduce a toxic concentration of glutamate (e.g., 50-100 µM) to the culture medium. A control group without this compound pre-treatment should be included.
  • Incubate the cultures for a duration known to induce significant cell death (e.g., 24 hours).

3. Assessment of Cell Viability:

  • Quantify neuronal viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting live/dead cells using fluorescent microscopy with probes like Calcein-AM (live) and Propidium Iodide (dead).
  • Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of untreated, glutamate-challenged cells.

4. Measurement of Oxidative Stress:

  • To confirm the antioxidant mechanism, measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) in parallel cultures treated under the same conditions.
  • Assess lipid peroxidation using a malondialdehyde (MDA) assay.

Visualizing Potential Interactions

The following diagrams illustrate the signaling pathways potentially influenced by phenazine compounds.

G cluster_0 Glutamate Excitotoxicity Pathway Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Over-activation Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx ROS Production ROS Production Ca2+ Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Cell Death Cell Death ROS Production->Cell Death Mitochondrial Dysfunction->Cell Death This compound This compound This compound->ROS Production Inhibition

Caption: Glutamate Excitotoxicity Pathway and the proposed mechanism of this compound.

G cluster_1 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth Phenazine Derivatives Phenazine Derivatives Phenazine Derivatives->PI3K Potential Inhibition Phenazine Derivatives->Akt Potential Inhibition

Caption: Potential interaction of phenazine derivatives with the PI3K/Akt pathway.

G cluster_2 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Phenazine Derivatives Phenazine Derivatives Phenazine Derivatives->IKK Complex Potential Inhibition

Caption: Potential interaction of phenazine derivatives with the NF-κB pathway.

References

Phenazostatin C: A Potential Novel Ferroptosis Inhibitor? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenazostatin C against established ferroptosis inhibitors. While direct comparative studies are not yet available, this document synthesizes existing data on this compound's mechanism of action and draws parallels with known ferroptosis inhibition pathways. The content herein is intended to serve as a resource for researchers exploring novel therapeutic strategies targeting ferroptosis-mediated cell death.

Understanding Ferroptosis: A Unique Form of Cell Death

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is morphologically and biochemically distinct from other cell death modalities like apoptosis and necrosis.[1] Key features of ferroptosis include condensed mitochondrial membrane densities, reduction or absence of mitochondrial cristae, and rupture of the outer mitochondrial membrane.[2][3] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1]

The core mechanism of ferroptosis involves the overwhelming of the cell's antioxidant capacity, specifically the glutathione peroxidase 4 (GPX4) system.[3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4, either directly or by depleting its cofactor glutathione (GSH), leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3]

This compound: A Neuroprotective Agent with Antioxidant Properties

This compound is a diphenazine compound isolated from Streptomyces sp. that has demonstrated neuroprotective activity.[4][5] Its mechanism of action is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][6] Studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity, a process known to involve oxidative stress.[6]

While the direct effects of this compound on the ferroptosis pathway have not been explicitly studied, its known anti-lipid peroxidation and antioxidant activities suggest a potential role as a ferroptosis inhibitor.

Established Ferroptosis Inhibitors: Mechanisms of Action

Several small molecules have been identified as potent inhibitors of ferroptosis. Understanding their mechanisms provides a framework for evaluating potential new inhibitors like this compound.

  • Ferrostatin-1 (Fer-1): A lipophilic radical-trapping antioxidant that is considered a gold-standard ferroptosis inhibitor.[7] It directly scavenges lipid peroxyl radicals within the cell membrane, thereby terminating the chain reaction of lipid peroxidation.[7]

  • Liproxstatin-1: Similar to Ferrostatin-1, Liproxstatin-1 is a potent radical-trapping antioxidant that prevents the accumulation of lipid hydroperoxides.

  • Erastin: This compound induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine, a key component for GSH synthesis.[1] Consequently, GPX4 activity is diminished, resulting in lipid peroxidation. It is therefore a ferroptosis inducer, and compounds that block its effects are considered inhibitors.

Mechanistic Comparison: this compound vs. Known Inhibitors

The potential of this compound as a ferroptosis inhibitor lies in its demonstrated ability to counteract lipid peroxidation. The table below provides a comparative overview of its likely mechanism in the context of ferroptosis inhibition.

Inhibitor Primary Mechanism of Action Target
This compound (Hypothesized) Radical Scavenging / AntioxidantLipid Peroxyl Radicals
Ferrostatin-1 Radical-Trapping AntioxidantLipid Peroxyl Radicals
Liproxstatin-1 Radical-Trapping AntioxidantLipid Peroxyl Radicals

Proposed Experimental Protocols to Evaluate this compound as a Ferroptosis Inhibitor

To empirically determine the efficacy of this compound as a ferroptosis inhibitor, the following experimental approaches are proposed:

Cell Viability Assay in Ferroptosis-Inducing Conditions
  • Objective: To assess the ability of this compound to protect cells from ferroptosis-induced cell death.

  • Cell Lines: HT-1080 fibrosarcoma or BJeLR human fibroblasts (known to be susceptible to ferroptosis).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat cells with a dose range of this compound (e.g., 0.1-10 µM) for 2-4 hours. Include Ferrostatin-1 (e.g., 1 µM) as a positive control.

    • Induce ferroptosis by adding a known inducer, such as Erastin (e.g., 10 µM) or RSL3 (a direct GPX4 inhibitor, e.g., 1 µM).

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Expected Outcome: An increase in cell viability in this compound-treated cells compared to cells treated with the ferroptosis inducer alone.

Lipid Peroxidation Assay
  • Objective: To directly measure the effect of this compound on lipid ROS accumulation.

  • Methodology:

    • Follow the same cell seeding and treatment protocol as the cell viability assay.

    • After treatment with the ferroptosis inducer, wash the cells and incubate with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.

    • Analyze the fluorescence shift (from red to green upon oxidation) using flow cytometry or fluorescence microscopy.

  • Expected Outcome: A reduction in the green fluorescence signal in cells co-treated with this compound and a ferroptosis inducer, indicating inhibition of lipid peroxidation.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental design, the following diagrams are provided.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cystine_in Cystine System Xc-->Cystine_in in Lipid PUFAs Lipid PUFAs Lipid Peroxides Lipid Peroxides Lipid PUFAs->Lipid Peroxides Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Glutamate_out Glutamate Glutamate_out->System Xc- out Cysteine Cysteine Cystine_in->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GPX4->Lipid PUFAs prevents oxidation Iron Fe2+ ROS ROS Iron->ROS Fenton Reaction ROS->Lipid PUFAs oxidizes Erastin Erastin Erastin->System Xc- RSL3 RSL3 RSL3->GPX4 This compound This compound This compound->Lipid Peroxides scavenges Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid Peroxides scavenges

Caption: Ferroptosis signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays A Seed Cells (e.g., HT-1080) B Pre-treat with: - Vehicle - this compound - Ferrostatin-1 (Control) A->B C Induce Ferroptosis: - Erastin or RSL3 B->C D Cell Viability Assay (e.g., MTT) C->D E Lipid Peroxidation Assay (e.g., C11-BODIPY) C->E F Data Analysis and Comparison D->F E->F

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion

This compound presents an intriguing candidate for a novel ferroptosis inhibitor based on its established neuroprotective and antioxidant properties, particularly its ability to inhibit lipid peroxidation. While direct evidence of its efficacy in preventing ferroptosis is currently lacking, the mechanistic overlap with known radical-trapping antioxidant inhibitors like Ferrostatin-1 is compelling. The experimental protocols outlined in this guide offer a clear path for researchers to investigate this potential and contribute to the growing field of ferroptosis-targeted therapeutics. Further research is warranted to fully elucidate the role of this compound in this cell death pathway and to quantify its efficacy relative to existing inhibitors.

References

The Untapped Potential of Phenazostatin C: A Comparative Guide to In Vivo Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Phenazostatin C, a novel diphenazine isolated from Streptomyces sp., has emerged as a compound of interest due to its noted neuronal cell-protecting activity. However, a significant gap exists in the scientific literature regarding its in vivo validation. This guide provides a comparative analysis of this compound's known attributes against established neuroprotective agents with proven in vivo efficacy in animal models, offering a roadmap for future preclinical development.

While in vivo data for this compound remains elusive, its initial discovery highlighted its potential as a neuroprotective agent. The original study from 1999 indicated its ability to protect neuronal cells, though the specific mechanisms and in vivo validation were not detailed in publicly accessible literature.[1][2] This lack of animal model data stands in contrast to a variety of other compounds that have been rigorously tested and have demonstrated significant neuroprotective effects in vivo.

This guide will delve into the experimental validation of several such alternative compounds, providing the detailed methodologies and quantitative data necessary for a comprehensive comparison. This will serve as a benchmark for the type of preclinical validation this compound would need to undergo to progress as a viable therapeutic candidate.

Comparative Analysis of Neuroprotective Agents in Animal Models

To contextualize the potential of this compound, we will examine the in vivo performance of three alternative compounds: Stellettin B, a resveratrol analogue (RSVA6), and an artichoke extract. These compounds have been selected due to the availability of detailed in vivo experimental data demonstrating their neuroprotective effects in relevant animal models of neurodegenerative diseases.

CompoundAnimal ModelDisease ModelKey Efficacy EndpointsQuantitative Results
This compound Not ReportedNot ReportedNot ReportedNo in vivo data available
Stellettin B Zebrafish6-hydroxydopamine (6-OHDA)-induced Parkinson's DiseaseLocomotor activity (total distance moved)6-OHDA + SB (0.1 nM) treated group showed a significant reversal of locomotor deficit compared to the 6-OHDA only group.[3]
Resveratrol Analogue (RSVA6) Male Swiss MiceScopolamine-induced memory impairmentNovel Object Recognition (NOR) TestRSVA6 (100 mg/kg) pre-treatment significantly improved the recognition index compared to the scopolamine-only group.[4]
Artichoke Extract-loaded SLNs Male Albino MiceStreptozotocin (STZ)-induced sporadic Alzheimer's DiseaseY-maze test (Spontaneous alternation)Mice treated with artichoke-loaded SLNs showed a significant increase in the percentage of spontaneous alternation compared to the STZ-only group.[5]

Detailed Experimental Protocols

A critical component of preclinical research is the detailed methodology of the experiments conducted. Below are the protocols for the in vivo studies of the comparator compounds.

Stellettin B in a Zebrafish Model of Parkinson's Disease[3]
  • Animal Model: Wild-type zebrafish larvae.

  • Disease Induction: Larvae were exposed to 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron damage, mimicking Parkinson's disease pathology.

  • Treatment: A separate group of larvae was pre-treated with Stellettin B (0.1 nM) before 6-OHDA exposure.

  • Behavioral Assessment: Locomotor activity was assessed by tracking the total distance moved by the larvae in a specified time period.

  • Biochemical Analysis: Not detailed in the provided search results.

Resveratrol Analogue (RSVA6) in a Mouse Model of Memory Impairment[4]
  • Animal Model: Male Swiss mice.

  • Disease Induction: Memory impairment was induced by the administration of scopolamine (1 mg/kg).

  • Treatment: Mice were pre-treated with RSVA6 (100 mg/kg) 60 minutes before the administration of scopolamine.

  • Behavioral Assessment: The Novel Object Recognition (NOR) test was used to assess learning and memory. This test is based on the innate tendency of mice to explore a novel object more than a familiar one.

  • Biochemical Analysis: Not detailed in the provided search results.

Artichoke Extract-loaded Solid Lipid Nanoparticles (SLNs) in a Mouse Model of Alzheimer's Disease[5]
  • Animal Model: Male albino mice.

  • Disease Induction: A model of sporadic Alzheimer's disease was induced by intracerebroventricular injection of streptozotocin (STZ).

  • Treatment: Mice were treated with either free artichoke extract or artichoke-loaded SLNs.

  • Behavioral Assessment: The Y-maze test was used to evaluate spatial working memory through the assessment of spontaneous alternation behavior.

  • Biochemical Analysis: The study also measured a reduction in inflammatory biomarkers (TNF-α), β-amyloid, and tau protein levels in the brains of treated mice.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vivo Neuroprotection Studies cluster_0 Disease Model Induction cluster_1 Therapeutic Intervention cluster_2 Outcome Assessment Animal Model Selection Animal Model Selection Toxin Administration\n(e.g., 6-OHDA, Scopolamine, STZ) Toxin Administration (e.g., 6-OHDA, Scopolamine, STZ) Animal Model Selection->Toxin Administration\n(e.g., 6-OHDA, Scopolamine, STZ) Disease Pathology Development Disease Pathology Development Toxin Administration\n(e.g., 6-OHDA, Scopolamine, STZ)->Disease Pathology Development Test Compound Administration\n(e.g., Stellettin B, RSVA6) Test Compound Administration (e.g., Stellettin B, RSVA6) Disease Pathology Development->Test Compound Administration\n(e.g., Stellettin B, RSVA6) Control Groups\n(Vehicle, Positive Control) Control Groups (Vehicle, Positive Control) Test Compound Administration\n(e.g., Stellettin B, RSVA6)->Control Groups\n(Vehicle, Positive Control) Behavioral Tests\n(e.g., Locomotor, NOR, Y-maze) Behavioral Tests (e.g., Locomotor, NOR, Y-maze) Test Compound Administration\n(e.g., Stellettin B, RSVA6)->Behavioral Tests\n(e.g., Locomotor, NOR, Y-maze) Biochemical Analysis\n(e.g., Biomarker levels) Biochemical Analysis (e.g., Biomarker levels) Behavioral Tests\n(e.g., Locomotor, NOR, Y-maze)->Biochemical Analysis\n(e.g., Biomarker levels) Histological Analysis\n(e.g., Neuronal cell counts) Histological Analysis (e.g., Neuronal cell counts) Biochemical Analysis\n(e.g., Biomarker levels)->Histological Analysis\n(e.g., Neuronal cell counts)

Caption: A generalized workflow for in vivo validation of neuroprotective agents.

G Potential Neuroprotective Signaling Pathways Neurotoxin Neurotoxin Oxidative Stress Oxidative Stress Neurotoxin->Oxidative Stress Inflammation Inflammation Neurotoxin->Inflammation Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Inflammation->Neuronal Apoptosis Neuronal Survival Neuronal Survival Neuronal Apoptosis->Neuronal Survival Neuroprotective Agent\n(e.g., this compound) Neuroprotective Agent (e.g., this compound) Antioxidant Pathways Antioxidant Pathways Neuroprotective Agent\n(e.g., this compound)->Antioxidant Pathways Anti-inflammatory Pathways Anti-inflammatory Pathways Neuroprotective Agent\n(e.g., this compound)->Anti-inflammatory Pathways Anti-apoptotic Pathways Anti-apoptotic Pathways Neuroprotective Agent\n(e.g., this compound)->Anti-apoptotic Pathways Antioxidant Pathways->Oxidative Stress inhibit Anti-inflammatory Pathways->Inflammation inhibit Anti-apoptotic Pathways->Neuronal Apoptosis inhibit

Caption: Hypothesized signaling pathways for neuroprotective compounds.

Future Directions for this compound Research

The presented data on alternative neuroprotective agents underscores the critical need for in vivo studies to validate the therapeutic potential of this compound. Future research should focus on:

  • Establishing an Animal Model: Selecting an appropriate animal model that recapitulates the targeted neurodegenerative disease (e.g., Parkinson's, Alzheimer's, or stroke models).

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in an in vivo setting.

  • Efficacy Studies: Conducting robust efficacy studies using behavioral, biochemical, and histological endpoints to demonstrate a neuroprotective effect.

  • Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts its neuroprotective effects in vivo.

References

Validating Phenazostatin C's Anticancer Mechanism: A Comparative Guide Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of Phenazostatin C, a novel diphenazine compound, using gene knockout models. While the precise anticancer mechanism of this compound is yet to be fully elucidated, this document outlines a hypothetical pathway based on the known activities of related phenazine compounds. This is contrasted with the well-established, and gene-knockout-validated, mechanism of the widely used chemotherapeutic agent, Doxorubicin.

Introduction to this compound and its Proposed Anticancer Activity

This compound is a naturally occurring diphenazine that has demonstrated neuroprotective and anti-inflammatory properties. While its direct anticancer activities are not extensively documented, other compounds within the phenazine class have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for these related compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Drawing parallels from compounds like phenazine-1-carboxylic acid, we hypothesize that this compound exerts its anticancer effects by increasing intracellular ROS levels, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This activation is proposed to modulate the expression and function of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.

Comparative Analysis: this compound vs. Doxorubicin

To provide a clear benchmark for mechanism validation, we compare our hypothetical model for this compound with the established anticancer drug, Doxorubicin. Doxorubicin has a multifaceted mechanism of action, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4] Crucially, the roles of various genes in mediating Doxorubicin's effects have been validated through gene knockout and knockdown studies.[5][6][7]

FeatureThis compound (Hypothetical)Doxorubicin (Established)
Primary Mechanism Induction of ROS and activation of JNK signaling pathway.[1][8]DNA intercalation, topoisomerase II inhibition, and ROS production.[4]
Key Signaling Pathway JNK/MAPK pathway leading to apoptosis.[9][10]DNA damage response, p53 pathway, Notch signaling, and others.[11][12]
Apoptosis Induction Intrinsic (mitochondrial) pathway initiated by Bcl-2 family protein modulation.[2]Both intrinsic and extrinsic pathways.[13]
Validation with Gene Knockout Proposed experimental framework.Validated for multiple genes including drug transporters (e.g., ABCB1, SLC28A3) and apoptosis-related genes (e.g., HES1, p53).[7][14]

Experimental Validation of this compound's Mechanism of Action using CRISPR-Cas9

To rigorously test our hypothesized mechanism for this compound, a series of experiments utilizing CRISPR-Cas9-mediated gene knockout in a suitable cancer cell line (e.g., prostate cancer cell line DU145, where phenazine-1-carboxylic acid has been studied) is proposed.

Experimental Workflow

G cluster_0 Cell Line Preparation cluster_1 Gene Knockout Generation cluster_2 Phenotypic Assays cluster_3 Data Analysis & Conclusion A Select Cancer Cell Line (e.g., DU145) B Generate Stable Cas9-expressing Cell Line A->B C Design & Synthesize sgRNAs (targeting JNK1, BAX, BCL2) B->C D Lentiviral Transduction of sgRNAs C->D E Selection & Expansion of Knockout Clones D->E F Validate Knockout by Sequencing & Western Blot E->F G Treat WT and KO cells with this compound F->G H Cell Viability Assay (MTT) G->H I Apoptosis Assay (Annexin V/PI) G->I J ROS Measurement (DCFDA) G->J K Western Blot for Pathway Proteins G->K L Compare IC50 values between WT and KO cells O Validate or Refine Mechanism of Action L->O M Quantify apoptosis and ROS levels M->O N Assess changes in protein expression N->O G cluster_0 This compound (Hypothetical Pathway) PC This compound ROS ↑ ROS PC->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 ↓ JNK->Bcl2 Bax Bax ↑ JNK->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop G cluster_1 Doxorubicin (Simplified Pathway) Dox Doxorubicin DNA DNA Damage Dox->DNA Notch Notch Pathway Activation Dox->Notch p53 p53 Activation DNA->p53 Apoptosis_Genes ↑ Pro-apoptotic genes (e.g., Bax, HES1) p53->Apoptosis_Genes Notch->Apoptosis_Genes Apop Apoptosis Apoptosis_Genes->Apop

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Phenazine Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products is a critical endeavor. This guide provides a comparative analysis of synthetic routes to key phenazine natural products, offering insights into the synthetic efficiency of different strategies. While a comprehensive analysis of Phenazostatin C synthesis is precluded by the current lack of published total syntheses, this guide benchmarks the synthesis of structurally related and biologically significant phenazines: Saphenamycin and Phenazine-1-carboxylic acid (PCA). The methodologies, yields, and strategic considerations detailed herein provide a valuable framework for the development of synthetic routes to this compound and other complex phenazine derivatives.

Comparative Analysis of Synthetic Routes

The synthetic efficiency of a given route is a multifaceted metric, encompassing not only the overall yield but also the number of steps, atom economy, and the practicality of the experimental procedures. This guide evaluates two distinct synthetic approaches to phenazine natural products, highlighting the strategic choices that underpin their efficiency.

Metric Racemic Saphenamycin Synthesis Phenazine-1-carboxylic Acid Synthesis (Jourdan-Ullmann Approach)
Target Molecule SaphenamycinPhenazine-1-carboxylic acid (PCA)
Key Strategy Esterification of saphenic acidJourdan-Ullmann coupling followed by reductive cyclization
Overall Yield Not explicitly reported for the full synthesis from basic precursors. The final esterification step has a reported yield.Varies with substrate, with an average of ~52% over 2 steps from 2-bromo-3-nitrobenzoic acid.
Step Count The reported synthesis begins from the advanced intermediate, saphenic acid.2 steps from 2-bromo-3-nitrobenzoic acid and aniline.
Starting Materials Saphenic acid, 6-methylsalicylic acid derivativesAniline, 2-bromo-3-nitrobenzoic acid
Reagents & Conditions Allyl bromide, Pd(PPh₃)₄, DCC, DMAPCopper(I) chloride, copper powder, N-ethylmorpholine, sodium borohydride

Synthetic Route Overviews

The synthesis of complex phenazines often involves the construction of the core heterocyclic system followed by functionalization. The two routes analyzed here exemplify different approaches to this challenge.

Racemic Saphenamycin Synthesis

The synthesis of racemic Saphenamycin, as reported, focuses on the final esterification step, coupling the key intermediate, saphenic acid, with a derivative of 6-methylsalicylic acid.[1] The synthesis of saphenic acid itself is a significant undertaking, and its preparation is a critical factor in the overall efficiency of this route. The reported procedure for the final coupling involves the protection of carboxylic and phenolic groups, followed by an esterification reaction.

Racemic Saphenamycin Synthesis Saphenic Acid Saphenic Acid Allyl Protection Allyl Protection Saphenic Acid->Allyl Protection Protected Saphenic Acid Protected Saphenic Acid Allyl Protection->Protected Saphenic Acid Esterification Esterification Protected Saphenic Acid->Esterification 6-methylsalicylic acid derivative, DCC, DMAP Protected Saphenamycin Protected Saphenamycin Esterification->Protected Saphenamycin Deprotection Deprotection Protected Saphenamycin->Deprotection Pd(PPh₃)₄ Racemic Saphenamycin Racemic Saphenamycin Deprotection->Racemic Saphenamycin

Caption: Synthetic approach to racemic Saphenamycin.

Phenazine-1-carboxylic Acid Synthesis via Jourdan-Ullmann Coupling

A common and versatile method for the synthesis of Phenazine-1-carboxylic acid (PCA) and its derivatives involves a copper-catalyzed Jourdan-Ullmann coupling reaction between an aniline and 2-bromo-3-nitrobenzoic acid.[2][3] This is followed by a reductive cyclization using sodium borohydride to form the phenazine core.[2][3] This two-step sequence is notable for its modularity, allowing for the synthesis of a variety of substituted phenazines by simply changing the aniline starting material.

Phenazine-1-carboxylic Acid Synthesis cluster_0 Jourdan-Ullmann Coupling cluster_1 Reductive Cyclization Aniline Aniline Coupling Product Coupling Product Aniline->Coupling Product CuCl, Cu powder, N-ethylmorpholine 2-bromo-3-nitrobenzoic acid 2-bromo-3-nitrobenzoic acid 2-bromo-3-nitrobenzoic acid->Coupling Product Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Coupling Product->Phenazine-1-carboxylic acid NaBH₄

Caption: Synthesis of Phenazine-1-carboxylic acid.

Detailed Experimental Protocols

For the successful replication and adaptation of these synthetic routes, detailed experimental protocols are essential.

Synthesis of Racemic Saphenamycin from Saphenic Acid[1]

1. Allyl Protection of Saphenic Acid:

  • To a solution of saphenic acid in a suitable solvent, add allyl bromide and a non-nucleophilic base (e.g., DBU).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography to yield the allyl-protected saphenic acid.

2. Esterification with a 6-Methylsalicylic Acid Derivative:

  • To a solution of the protected saphenic acid and the desired 6-methylsalicylic acid derivative in a dry, aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid and base, then dry and concentrate to obtain the crude protected Saphenamycin.

3. Deprotection to Yield Racemic Saphenamycin:

  • Dissolve the protected Saphenamycin in a suitable solvent (e.g., THF).

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger for the allyl group (e.g., dimedone or morpholine).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Purify the product by column chromatography to obtain racemic Saphenamycin.

Synthesis of Phenazine-1-carboxylic Acid[2][4]

1. Jourdan-Ullmann Coupling:

  • To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid, copper(I) chloride, and a catalytic amount of copper powder.

  • Purge the flask with an inert gas (e.g., argon).

  • Add the desired aniline, N-ethylmorpholine, and a suitable solvent (e.g., 2,3-butanediol).

  • Heat the reaction mixture at a specified temperature (e.g., 95 °C) for several hours (e.g., 3-18 hours).[4][5]

  • After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The aqueous phase is then acidified to precipitate the product.[5]

2. Reductive Cyclization:

  • The crude product from the Jourdan-Ullmann reaction is dissolved in an appropriate solvent (e.g., a mixture of methanol and water).

  • Sodium borohydride is added portion-wise to the solution.

  • The reaction is stirred at room temperature until the cyclization is complete.

  • The reaction is then acidified, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield the final Phenazine-1-carboxylic acid.[2]

Conclusion

This comparative guide highlights two distinct and effective strategies for the synthesis of phenazine natural products. The Jourdan-Ullmann approach for PCA synthesis offers high modularity and good yields in a short sequence, making it attractive for generating diverse analogs for structure-activity relationship studies. The synthesis of Saphenamycin, while demonstrated from an advanced intermediate, showcases the challenges in constructing more complex, substituted phenazines. The detailed protocols and comparative data presented here serve as a valuable resource for chemists aiming to synthesize this compound and other intricate phenazine-containing molecules, providing a foundation for the rational design of efficient and robust synthetic routes.

References

Safety Operating Guide

Prudent Disposal of Phenazostatin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for Phenazostatin C is publicly available. The following guidance is based on the safety profiles of structurally related phenazine compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

This compound, a diphenazine compound with neuroprotective properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As with any research chemical, proper waste management is a critical component of the experimental workflow.

I. Hazard Assessment and Safety Precautions

While specific toxicity data for this compound is not available, phenazine derivatives as a class may exhibit hazardous properties.[2] Therefore, precautionary measures are essential.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Workflow for Spill Cleanup:

start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if the spill is large or poses an immediate respiratory hazard alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill using absorbent pads or other suitable materials ppe->contain dry_spill For dry spills, carefully sweep or vacuum the material. Avoid generating dust. contain->dry_spill If Solid wet_spill For wet spills, absorb the liquid with inert material (e.g., vermiculite, sand) contain->wet_spill If Liquid collect Collect spilled material and absorbents into a labeled, sealed container for hazardous waste dry_spill->collect wet_spill->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: General workflow for cleaning up a chemical spill.

III. Disposal Procedures for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Do not dispose of this chemical down the drain or in the regular trash.[3]

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. This includes any contaminated items such as weighing paper, gloves, and absorbent pads.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash.

  • Waste Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include any solvents present in the waste.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

    • Ensure containers are kept closed except when adding waste.

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Logical Relationship for Waste Disposal:

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Waste Solid this compound (unused, contaminated materials) Solid Waste Container Labeled Hazardous Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste This compound Solutions (experimental residues, rinsate) Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste->Liquid Waste Container EHS Pickup Arrange for Pickup by EHS or Licensed Contractor Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Incineration High-Temperature Incineration at a Permitted Facility EHS Pickup->Incineration

Caption: Decision-making process for the disposal of this compound waste.

This guidance provides a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures, in conjunction with institution-specific protocols, is essential for maintaining a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.